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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Properties of Antiblaze V6

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Antiblaze V6, a chlorinated organophosphate flame retardant. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Antiblaze V6, a chlorinated organophosphate flame retardant. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes key technical data with practical insights into its characterization. The guide delves into the compound's molecular architecture, its physicochemical properties, and its mechanism as a flame retardant. A detailed experimental protocol for the extraction and quantification of Antiblaze V6 from a polymer matrix is also presented, offering a self-validating system for its analysis.

Introduction

Antiblaze V6, also known by trade names such as Phosgard 2XC-20 and Amgard V 6, is a halogenated organophosphate ester utilized as an additive flame retardant.[1] Its primary application is in polyurethane foams, where it is incorporated to meet flammability standards in various consumer products, including automotive components and furniture.[2][3] The efficacy of organophosphate flame retardants is attributed to their ability to interfere with the combustion cycle in both the gas and solid phases.[4] This guide aims to provide a detailed technical resource on the chemical nature and properties of Antiblaze V6, with a focus on its deuterated analogue, Antiblaze V6-d16, which serves as a crucial internal standard for analytical quantification.

Chemical Structure and Nomenclature

The systematic chemical name for Antiblaze V6 is 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate).[5] Its structure is characterized by a central neopentyl glycol core, esterified with two bis(2-chloroethyl) phosphate groups. The deuterated form, Antiblaze V6-d16, has all sixteen hydrogen atoms on the four chloroethyl groups replaced with deuterium, making it an ideal isotopic labeling standard for mass spectrometry-based analysis.

  • Chemical Name: 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)[5]

  • CAS Number: 38051-10-4 (for the non-deuterated form)[5]

  • Molecular Formula (Antiblaze V6): C13H24Cl6O8P2[2]

  • Molecular Formula (Antiblaze V6-d16): C13H8D16Cl6O8P2[6][7]

The structural formula of Antiblaze V6 is presented below:

Caption: Chemical structure of Antiblaze V6.

Physicochemical Properties

The physical and chemical properties of Antiblaze V6 are critical for understanding its behavior in various matrices and its environmental fate. A summary of these properties is provided in the table below.

PropertyValueSource
Molecular Weight 582.99 g/mol (non-deuterated)[2]
599.09 g/mol (deuterated, d16)[6][7]
Appearance Liquid[8]
Density 1.464 g/cm³[9]
Boiling Point 620.3 °C at 760 mmHg[9]
Melting Point 90 °C (estimated)[9]
Flash Point 588.4 °C[9]
LogP 5.72[9]

Flame Retardant Mechanism of Action

Organophosphorus flame retardants like Antiblaze V6 function through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[4]

  • Gas-Phase Inhibition: Upon heating, the chlorinated phosphate esters can decompose to release halogen radicals (e.g., Cl•). These radicals interfere with the high-energy, chain-propagating radicals (H• and OH•) in the flame, effectively quenching the combustion process.[4]

  • Condensed-Phase Action: In the solid phase of the polymer, the phosphorus-containing moieties can decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable char layer. This char layer insulates the underlying material from heat and oxygen, and reduces the release of flammable volatiles.[2][4]

The following diagram illustrates the dual-phase flame retardant mechanism:

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + Antiblaze V6 Heat Heat Decomposition Decomposition Heat->Decomposition Char Char Formation Decomposition->Char Phosphoric Acid Catalysis Volatiles Flammable Volatiles Decomposition->Volatiles Release of volatiles Halogen Halogen Radicals (Cl•) Decomposition->Halogen Release of halogen radicals Combustion Combustion (H•, OH•) Volatiles->Combustion Inhibition Flame Inhibition Combustion->Inhibition Quenching Halogen->Inhibition

Caption: Dual-phase flame retardant mechanism of Antiblaze V6.

Synthesis of Antiblaze V6

While specific industrial synthesis protocols for Antiblaze V6 are often proprietary, the general synthesis route for organophosphate esters involves the reaction of an alcohol with a phosphorus-containing reagent. For Antiblaze V6, this would likely involve the reaction of 2,2-bis(chloromethyl)-1,3-propanediol with a suitable phosphorylating agent, such as bis(2-chloroethyl) phosphorochloridate, or a multi-step process involving phosphorus oxychloride and ethylene oxide.

A plausible synthetic pathway is illustrated below:

Synthesis_Pathway Propanediol 2,2-bis(chloromethyl)-1,3-propanediol Antiblaze_V6 Antiblaze V6 Propanediol->Antiblaze_V6 Phosphorus_reagent Phosphorylating Agent (e.g., POCl3, Ethylene Oxide) Phosphorus_reagent->Antiblaze_V6

Caption: Plausible synthetic pathway for Antiblaze V6.

Experimental Protocol: Extraction and Quantification of Antiblaze V6 from Polyurethane Foam

This protocol provides a detailed methodology for the extraction and quantification of Antiblaze V6 from polyurethane foam samples using gas chromatography-mass spectrometry (GC-MS). The use of Antiblaze V6-d16 as an internal standard is crucial for accurate quantification.

Materials and Reagents
  • Polyurethane foam sample

  • Antiblaze V6 analytical standard

  • Antiblaze V6-d16 internal standard

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Acetone, HPLC grade

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • GC vials with inserts

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation and Extraction
  • Sample Collection: Accurately weigh approximately 0.1 g of the polyurethane foam sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the foam sample with a known amount of Antiblaze V6-d16 solution in DCM.

  • Solvent Extraction: Add 10 mL of DCM to the centrifuge tube.

  • Sonication: Sonicate the sample for 30 minutes in a water bath to facilitate the extraction of the flame retardant from the foam matrix.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the foam debris from the solvent.

  • Solvent Transfer: Carefully transfer the DCM extract to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh DCM. Combine all extracts.

  • Solvent Evaporation: Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.

Sample Cleanup using Solid Phase Extraction (SPE)
  • SPE Cartridge Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of hexane through it.

  • Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

  • Elution: Elute the cartridge with a suitable solvent mixture (e.g., a hexane/acetone mixture) to recover the Antiblaze V6 and its deuterated analogue. The optimal elution solvent should be determined empirically.

  • Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 10 °C/min to 300 °C, hold for 10 min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Antiblaze V6: Monitor characteristic ions (e.g., m/z 249, 251, 277)

    • Antiblaze V6-d16: Monitor corresponding deuterated ions

Quantification

Prepare a calibration curve using known concentrations of the Antiblaze V6 standard, with each standard containing the same concentration of the Antiblaze V6-d16 internal standard. The concentration of Antiblaze V6 in the foam sample can be calculated based on the response factor relative to the internal standard.

The following diagram outlines the experimental workflow:

Experimental_Workflow Sample_Prep Sample Preparation (Weighing, Spiking) Extraction Solvent Extraction (DCM, Sonication) Sample_Prep->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup Analysis GC-MS Analysis (SIM Mode) Cleanup->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification

Caption: Experimental workflow for the analysis of Antiblaze V6.

Conclusion

Antiblaze V6 is a significant chlorinated organophosphate flame retardant with well-defined chemical and physical properties. Its efficacy stems from a dual-phase mechanism that effectively suppresses combustion in polyurethane foams. The deuterated analogue, Antiblaze V6-d16, is an indispensable tool for accurate and precise quantification. The provided experimental protocol offers a robust framework for the analysis of Antiblaze V6 in complex matrices, ensuring scientific integrity and reliable results. Further research into the environmental fate and toxicological profile of Antiblaze V6 and its degradation products is warranted to fully assess its life cycle impact.

References

  • THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (URL: [Link])

  • Antiblaze V6-d16 | CAS#:38051-10-4 | Chemsrc. (URL: [Link])

  • Antiblaze V6-d16 | CAS 38051-10-4 (Unlabelled) | Cat No KL-05-02565 - Kaaris Lab. (URL: [Link])

  • (PDF) Flame Retardants, Phosphorus - ResearchGate. (URL: [Link])

  • Thermal Degradation of Organophosphorus Flame Retardants - OUCI. (URL: [Link])

  • Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. (URL: [Link])

  • Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust - PMC. (URL: [Link])

  • 2,2-Bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]. (URL: [Link])

  • Flame retardancy and thermal decomposition of flexible polyurethane foams: Structural influence of organophosphorus compounds - National Open Access Monitor, Ireland. (URL: [Link])

  • Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • Detection of halogenated flame retardants in polyurethane foam by particle induced X-ray emission | Request PDF - ResearchGate. (URL: [Link])

  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (URL: [Link])

  • SIAM 28, 15-17 April 2009 IE/UK/EU. (URL: [Link])

  • 2,2-Bis(chloromethyl)-1,3-propanediyl bis(bis(2-chloroethyl) phosphate) - PubChem. (URL: [Link])

  • PROCESS FOR SYNTHESIZING COX-2 INHIBITORS - European Patent Office - EP 1071745 B1 - Googleapis.com. (URL: )
  • Bis(chloromethyl)propane-1,3- diyl tetrakis-(2-chloroethyl) bis(phosphate) (V6) - Vermont Department of Health. (URL: [Link])

Sources

Exploratory

Mechanistic Profiling of Antiblaze V6: Flame Retardancy, Toxicological Leaching, and Analytical Workflows

Executive Summary Antiblaze V6 (commonly referred to as V6) is a high-molecular-weight, chlorinated organophosphate flame retardant (OPFR) historically utilized in polyurethane foams (PUF), textiles, and automotive uphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Antiblaze V6 (commonly referred to as V6) is a high-molecular-weight, chlorinated organophosphate flame retardant (OPFR) historically utilized in polyurethane foams (PUF), textiles, and automotive upholstery[1],[2]. For researchers, material scientists, and drug development professionals—particularly those investigating Extractables and Leachables (E&L) in bioprocessing or toxicological exposure pathways—understanding the dual-phase mechanism of V6 and its leaching behavior is critical. This whitepaper deconstructs the chemical causality behind its flame retardancy, details the environmental migration of its highly toxic impurity (TCEP), and provides a self-validating analytical protocol for its quantification.

Chemical Identity and Structural Biology

Chemically designated as 2,2-bis(chloromethyl)propane-1,3-diyl-tetrakis(2-chloroethyl)bis(phosphate) (CAS: 38051-10-4), V6 is structurally characterized by two bis(2-chloroethyl)phosphate molecules linked via a dichlorodimethylpropane bridge[2],[3].

Because V6 is synthesized through the reaction pathways of smaller chlorinated phosphates, it is essentially a dimer of Tris(2-chloroethyl) phosphate (TCEP)[4]. This structural homology is the root cause of its primary toxicological liability: commercial formulations of V6 are known to contain unreacted TCEP as a major impurity, often comprising 10% to 14% of the mixture by weight[2],[4].

Mechanism of Action: Dual-Phase Combustion Inhibition

The efficacy of V6 as a flame retardant relies on a synergistic, dual-mode mechanism that disrupts the thermodynamics and kinetics of combustion in both the solid (condensed) and vapor (gas) phases[1].

Condensed-Phase Action (Solid State)

During the initial stages of thermal degradation, the central phosphorus components of the V6 molecule decompose to yield phosphoric acid derivatives. These acidic species act as catalysts that promote the rapid dehydration of the host polymer matrix (such as the polyol chains in polyurethane or cellulosic fibers)[1]. This dehydration forces the polymer to cross-link rather than depolymerize, generating a stable, carbonaceous char layer.

  • Causality: The char layer acts as a physical and thermal insulator. It prevents oxygen from permeating the underlying unburned material and traps flammable, volatile pyrolysis gases from escaping into the flame zone[1].

Gas-Phase Action (Vapor State)

As temperatures escalate, the chlorinated alkyl chains of V6 undergo homolytic cleavage, releasing highly reactive chlorine radicals (Cl•) directly into the gas phase[1].

  • Causality: Combustion is sustained by a rapid chain reaction propagated by high-energy hydrogen (H•) and hydroxyl (OH•) radicals. The released chlorine radicals act as aggressive scavengers, colliding with H• and OH• to form stable, non-combustible molecules (e.g., HCl and H₂O)[1]. By chemically quenching these propagators, V6 starves the fire of its kinetic energy, leading to self-extinguishment.

G Heat Thermal Degradation (Heat Exposure) V6 Antiblaze V6 (Chlorinated OPFR) Heat->V6 CondPhase Condensed Phase Action (Phosphorus-Driven) V6->CondPhase GasPhase Gas Phase Action (Chlorine-Driven) V6->GasPhase Dehydration Polymer Dehydration & Cross-linking CondPhase->Dehydration RadicalRelease Release of Cl• Radicals GasPhase->RadicalRelease Char Stable Char Formation (Insulating Barrier) Dehydration->Char Scavenging Scavenging of H• & OH• (Combustion Quenching) RadicalRelease->Scavenging

Figure 1: Dual-mode mechanism of action for Antiblaze V6 in condensed and gas phases.

Toxicological Mechanisms & E&L Relevance

Additive Migration and Free Volume Diffusion

Crucially, V6 is an additive flame retardant, meaning it is physically blended into the polymer matrix rather than covalently bonded to the polymer backbone[1]. Because it merely occupies the interstitial free volume of the matrix, it is highly susceptible to migration. Over time, mechanical compression and thermal cycling force V6 to leach out of the matrix into indoor dust, air, and potentially lipid-based biological systems[5].

The TCEP Impurity Paradigm

While the high molecular weight of V6 limits its direct bioavailability compared to smaller OPFRs, its degradation and leaching profile present a severe toxicological risk due to its TCEP impurity[2]. TCEP is a recognized carcinogen, endocrine disruptor, and neurotoxicant that readily migrates from V6-treated foams into the environment[5],[6]. In toxicological assessments, the detection of V6 is almost universally treated as a surrogate marker for high-level TCEP exposure[2].

G PUF Polyurethane Matrix (Additive V6) Migration Free Volume Diffusion (Leaching) PUF->Migration Env Environmental Matrix (Dust/Air/Lipids) Migration->Env V6_Exposure V6 Exposure Env->V6_Exposure TCEP_Impurity TCEP Impurity Release (~10-14% w/w) Env->TCEP_Impurity Bio Biological Uptake (Inhalation/Ingestion) V6_Exposure->Bio TCEP_Impurity->Bio Tox Neurotoxicity & Endocrine Disruption Bio->Tox

Figure 2: Environmental leaching of V6 and TCEP impurity leading to toxicological exposure.

Self-Validating Experimental Protocols

To accurately assess E&L risks or verify the presence of V6 in a polymer matrix, a rigorous, self-validating analytical workflow is required. The following protocol utilizes isotopic dilution and orthogonal mass spectrometry to prevent false positives.

Protocol: Extraction and HPLC/HRMS Quantification of V6 and TCEP

Objective: Isolate and quantify V6 and TCEP from a polyurethane matrix while correcting for ion suppression and extraction losses.

  • Step 1: Preliminary X-Ray Fluorescence (XRF) Screening

    • Action: Scan the polymer sample using a handheld XRF analyzer configured to "Soil Mode".

    • Causality: Soil mode provides significantly lower detection limits for elemental chlorine compared to standard RoHS/WEEE modes[2]. This allows for the rapid, non-destructive confirmation of chlorinated OPFRs before committing to exhaustive solvent extraction.

  • Step 2: Matrix Extraction and Internal Standardization

    • Action: Accurately weigh 50 mg of the polymer sample. Spike the sample with 100 ng of isotopically labeled Antiblaze V6-d16 (Internal Standard).

    • Action: Extract via ultrasonication in 5 mL of dichloromethane (DCM) for 30 minutes. Repeat twice and pool the extracts.

    • Causality: DCM aggressively swells the polyurethane matrix, maximizing the diffusion of the non-covalently bound V6 out of the polymer's free volume. The d16-labeled IS acts as a self-validating control; any physical losses during extraction or matrix suppression during ionization are mathematically normalized.

  • Step 3: Solid-Phase Extraction (SPE) Cleanup

    • Action: Pass the pooled DCM extract through a pre-conditioned Florisil SPE cartridge. Elute with a hexane/acetone mixture (1:1 v/v).

    • Causality: Florisil selectively retains high-molecular-weight polymeric oligomers and lipid-like interferences that would otherwise cause severe ion suppression and source contamination in the mass spectrometer.

  • Step 4: HPLC/HRMS Analysis & Orthogonal Validation

    • Action: Inject 10 µL of the purified extract into an HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap) operating in positive Electrospray Ionization (ESI+) mode.

    • Action: Monitor for the exact [M+H]+ adducts. V6 is identified at m/z 580.9141 (mass error < 2 ppm) and TCEP at m/z 284.98[2].

    • Self-Validation: Trigger a data-dependent MS/MS scan. The presence of characteristic product ions corresponding to the loss of chloroethyl groups validates the molecular structure, ensuring the signal is not a nominally isobaric interference[2].

Quantitative Data Summaries

Table 1: Physicochemical and Analytical Profile of Antiblaze V6

ParameterValue / Description
IUPAC Name 2,2-bis(chloromethyl)propane-1,3-diyl-tetrakis(2-chloroethyl)bis(phosphate)
CAS Number 38051-10-4
Chemical Formula C₁₃H₂₄Cl₆O₈P₂
Monoisotopic Mass 580.9141 m/z ([M+H]+)
Primary Impurity Tris(2-chloroethyl) phosphate (TCEP) (~10-14% w/w)
Application Mode Additive (Non-reactive, physically blended)

Table 2: Dual-Mode Flame Retardant Efficacy Metrics

Phase of ActionActive ComponentPrimary MechanismKinetic Result
Condensed Phase Phosphorus CorePolymer dehydration and char formationReduces volatile fuel release; insulates matrix
Gas Phase Chlorinated AlkylsHomolytic cleavage yielding Cl• radicalsScavenges H•/OH• radicals; quenches flame

References

  • [2] Title: Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Source: Environmental Science & Technology (via NIH). URL:[Link]

  • [5] Title: Children's Foam Padded Sleeping Products Summary of Technical Info. Source: California Department of Toxic Substances Control. URL: [Link]

  • [6] Title: Appendix B: Organophosphate Flame Retardants. Source: Environment and Human Health, Inc. (EHHI). URL:[Link]

  • [4] Title: Draft Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP). Source: U.S. Environmental Protection Agency (EPA). URL:[Link]

Sources

Foundational

Synthesis and Characterization of Deuterated Antiblaze V6 (V6-d16): A Technical Guide for Stable Isotope-Labeled Internal Standards

Executive Summary & Mechanistic Rationale Antiblaze V6—chemically identified as 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl) bisphosphate (CAS: 38051-10-4)—is a complex halogenated organophosphate flame...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Antiblaze V6—chemically identified as 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl) bisphosphate (CAS: 38051-10-4)—is a complex halogenated organophosphate flame retardant (OPFR) widely utilized in polyurethane foams and textile finishing[1]. As regulatory scrutiny over emerging contaminants intensifies, high-resolution mass spectrometry (HRMS) and LC-MS/MS are increasingly deployed to detect V6 in environmental and biological matrices[2].

However, quantifying V6 presents a unique analytical challenge. With the chemical formula C₁₃H₂₄Cl₆O▵P₂, the presence of six chlorine atoms generates a massive, broad isotopic envelope due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. If a standard deuterium label (e.g., +8 Da) were used, the M+8 peak of the unlabeled V6 would cause severe isotopic cross-talk, invalidating quantitative results.

The Rationale for V6-d16: To achieve absolute analytical specificity, we must synthesize V6-d16 (+16 Da mass shift). By deuterating the four 2-chloroethyl chains rather than the central neopentyl core, we push the internal standard's mass far beyond the natural isotopic envelope of the native compound. Furthermore, commercial V6 mixtures often contain up to 10% tris(2-chloroethyl) phosphate (TCEP) as a manufacturing impurity[2]. A de novo synthesis of V6-d16 ensures the final stable isotope-labeled internal standard (SIL-IS) is completely free of TCEP-d12 cross-contamination.

Retrosynthetic Strategy and Workflow

The synthesis of V6-d16 relies on the precise phosphorylation of the central neopentyl core using a custom-synthesized deuterated phosphorochloridate intermediate[3].

Synthesis A POCl3 (Phosphorus Oxychloride) C Bis(2-chloroethyl-d4) Phosphorochloridate A->C Et3N, THF, 0°C Argon Atm B 2-Chloroethanol-d4 (2 Equivalents) B->C Nucleophilic substitution E Antiblaze V6-d16 (Final Product) C->E DMAP, Pyridine Reflux D 2,2-bis(chloromethyl) propane-1,3-diol D->E Phosphorylation

Retrosynthetic and forward synthesis workflow for V6-d16 generation.

Step-by-Step Experimental Methodologies

The following protocols are designed as a self-validating system, where the physical and chemical constraints of each step actively prevent the formation of unwanted side products.

Phase 1: Synthesis of Bis(2-chloroethyl-d4) Phosphorochloridate

Causality Focus: Controlling the substitution rate of POCl₃ is notoriously difficult. Temperature control and stoichiometric precision are mandatory to prevent the formation of the fully substituted triester.

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stirrer, argon inlet, and pressure-equalizing dropping funnel. Add phosphorus oxychloride (POCl₃, 10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Thermal Regulation: Submerge the reaction vessel in an ice-salt bath to maintain an internal temperature strictly at -5 °C.

  • Nucleophilic Addition: Dissolve 2-chloroethanol-d4 (20 mmol, >99% D-incorporation) and triethylamine (Et₃N, 20 mmol) in 20 mL anhydrous THF. Add this mixture dropwise over 60 minutes.

    • Causality: Et₃N acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward and prevent acid-catalyzed degradation of the chloroethyl chains. The dropwise addition prevents localized exothermic spikes.

  • Maturation: Stir the mixture for 2 hours at 0 °C, then allow it to slowly warm to room temperature over 4 hours.

  • Isolation: Filter the precipitated triethylamine hydrochloride (Et₃N·HCl) under an argon blanket to prevent moisture ingress. Concentrate the filtrate in vacuo to yield the reactive intermediate.

Phase 2: Coupling to Yield V6-d16

Causality Focus: The neopentyl core of 2,2-bis(chloromethyl)propane-1,3-diol is highly sterically hindered. Standard phosphorylation conditions will stall at the mono-phosphate stage.

  • Activation: In a 100 mL flask, dissolve 2,2-bis(chloromethyl)propane-1,3-diol (4.5 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add pyridine (12 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol).

    • Causality: DMAP is critical here; it acts as a nucleophilic catalyst, attacking the phosphorochloridate to form a highly electrophilic phosphorylpyridinium intermediate, overcoming the steric hindrance of the diol.

  • Coupling: Cool the solution to 0 °C. Dropwise, add the bis(2-chloroethyl-d4) phosphorochloridate (10 mmol) synthesized in Phase 1, dissolved in 10 mL DCM.

  • Thermal Driving: Attach a reflux condenser and heat the reaction to 40 °C for 18 hours to ensure complete bis-phosphorylation.

  • Quenching: Cool to room temperature and quench with 10 mL of saturated aqueous NaHCO₃ to hydrolyze any unreacted phosphorochloridate.

Phase 3: Purification
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine and DMAP), followed by brine.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient elution of Hexane:Ethyl Acetate (from 80:20 to 40:60, v/v).

    • Causality: V6-d16 is highly polar due to the dual phosphate groups but retains lipophilicity from the chloroethyl chains. The gradient ensures separation from any mono-phosphorylated intermediates.

Analytical Validation & Self-Correction System

To certify V6-d16 as an internal standard, the characterization must prove both structural integrity and isotopic purity. The validation logic relies on orthogonal techniques.

Validation A Purified V6-d16 B 1H & 2H NMR (Isotopic Purity) A->B C 31P NMR (Structural Integrity) A->C D HRMS ESI-TOF (Exact Mass) A->D E HPLC-UV/MS (Chemical Purity) A->E F Certified SIL-IS Ready for Use B->F >99% D-incorp C->F Single P species D->F m/z 597.0154 E->F >98% Purity

Multi-modal analytical validation logic for certifying V6-d16 as an internal standard.

Quantitative Data Summaries

Table 1: Physicochemical and HRMS Properties The exact mass shift is the ultimate validation of the synthesis. The +16 Da shift completely bypasses the native M+8 isotopic cluster caused by the six chlorine atoms[2].

ParameterAntiblaze V6 (Unlabeled)Antiblaze V6-d16 (SIL-IS)
Chemical Formula C₁₃H₂₄Cl₆O▵P₂C₁₃H₈D₁₆Cl₆O▵P₂
Monoisotopic Mass [M+H]⁺ 580.9150 m/z597.0154 m/z
Mass Shift (Δm) N/A+16.1004 Da
Target MRM Transition 581.0 → 359.0 (typical)597.0 → 367.0 (predicted)
Isotopic Cross-talk Risk High (due to ³⁷Cl isotopes)Negligible (>15 Da separation)

Table 2: NMR Characterization Summary The NMR protocol acts as a self-validating check. The complete disappearance of the specific ¹H signals corresponding to the chloroethyl chains proves successful isotopic substitution without requiring destructive mass analysis.

NucleusUnlabeled V6 Expected Shifts (ppm)V6-d16 Expected Shifts (ppm)Diagnostic Value
¹H NMR 4.30 (m, 8H), 3.70 (m, 8H), 4.15 (d, 4H), 3.60 (s, 4H)4.15 (d, 4H), 3.60 (s, 4H)Complete loss of signals at 4.30 and 3.70 confirms >99% deuteration.
²H NMR None4.30 (br s, 8D), 3.70 (br s, 8D)Confirms specific deuterium incorporation on chloroethyl chains.
³¹P NMR -1.5 (s)-1.5 (s)Confirms intact symmetric phosphate triester core.

References

  • Source: National Institutes of Health (NIH)
  • Title: Application of Antiblaze 100 in Textile Finishing for Flame Retardancy Source: BenchChem URL
  • Title: US5756797A - Process for preparing tribromoneopentyl chloroalkyl phosphorochloridates Source: Google Patents URL

Sources

Exploratory

Physicochemical Profile &amp; Co-Contaminant Dynamics

The Environmental Toxicokinetics of Antiblaze V6: Fate, Transport, and Biotransformation As a Senior Application Scientist specializing in the environmental fate of complex chemical mixtures, I approach environmental tra...

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Author: BenchChem Technical Support Team. Date: April 2026

The Environmental Toxicokinetics of Antiblaze V6: Fate, Transport, and Biotransformation

As a Senior Application Scientist specializing in the environmental fate of complex chemical mixtures, I approach environmental transport through the lens of toxicokinetics. Just as drug development professionals track the Absorption, Distribution, Metabolism, and Excretion (ADME) of a therapeutic agent in the human body, we must track the emission, partitioning, biotransformation, and environmental distribution of industrial chemicals.

Antiblaze V6 (CAS 38051-10-4) is a chlorinated organophosphate flame retardant (OPFR) utilized extensively in flexible polyurethane foam (PUF) for automotive, furniture, and baby products. Because V6 is an additive rather than a reactive flame retardant—meaning it is physically mixed into the polymer matrix without covalent bonding—it is highly susceptible to environmental migration. This whitepaper details the physicochemical drivers, transport vectors, and biotransformation pathways of V6, providing self-validating protocols for its analytical quantification.

Understanding the environmental behavior of V6 requires analyzing its structural properties and its commercial formulation. Crucially, the synthesis of V6 generates Tris(2-chloroethyl) phosphate (TCEP)—a known carcinogen—as a significant byproduct. The presence of TCEP alters the toxicological profile of the commercial mixture and serves as a tracer for V6 environmental contamination.

Table 1: Physicochemical & Environmental Profile of Antiblaze V6

ParameterValue / Description
Chemical Name 2,2-bis(chloromethyl)propane-1,3-diyltetrakis(2-chloroethyl) bisphosphate
CAS Number 38051-10-4
Molecular Formula C13H24Cl6O8P2
Molecular Weight 582.99 g/mol
Primary Impurity Tris(2-chloroethyl) phosphate (TCEP) [4.5% – 14% w/w]
Median Concentration (House Dust) 12.5 ng/g
Median Concentration (Car Dust) 103.0 ng/g
WWTP Detection Frequency Up to 92% in municipal influent/effluent

Environmental Transport: The Indoor-to-Outdoor Continuum

The migration of V6 from indoor microenvironments to broader aquatic ecosystems follows a highly predictable thermodynamic pathway driven by its lipophilicity and semi-volatile nature.

  • Emission & Dust Partitioning: V6 escapes PUF via mechanical abrasion and slow volatilization. Due to its high octanol-water partition coefficient, it rapidly sorbs to particulate matter. Studies on 1 demonstrate that car dust exhibits significantly higher V6 concentrations (median ~103.0 ng/g) compared to house dust (median ~12.5 ng/g)[1]. This variance is causally linked to the elevated temperatures in vehicle cabins, which accelerate off-gassing, combined with the high volume of PUF used in automotive seating.

  • The Textile Vector: Clothing acts as a passive environmental sampler. Fabrics accumulate V6 from indoor air and dust. During laundering, the combination of mechanical agitation, elevated temperatures, and surfactant action overcomes the compound's sorption affinity, 2[2].

  • WWTP Recalcitrance: Municipal wastewater treatment plants (WWTPs) are the primary gateway to the environment. V6 demonstrates significant recalcitrance in conventional activated sludge processes, with3[3].

G Source PUF Products (Antiblaze V6) Dust Indoor Dust & Aerosols Source->Dust Volatilization & Abrasion Clothing Textile Accumulation Dust->Clothing Sorption Laundry Laundry Wastewater Clothing->Laundry Desorption during wash WWTP Municipal WWTP (Incomplete Removal) Laundry->WWTP Effluent discharge Aquatic Surface Water & Sediments WWTP->Aquatic Environmental release

Caption: Environmental transport continuum of Antiblaze V6 from indoor sources to aquatic ecosystems.

Biotransformation & Degradation Kinetics

While V6 resists rapid mineralization in aerobic environments, specific anaerobic microbial consortia possess the enzymatic machinery required to degrade it. Research indicates that the obligate anaerobe Dehalococcoides mccartyi can 4[4]. The biotransformation involves the cleavage of C-O and C-Cl bonds within the chloroethoxy groups (Cl–CH2–CH2–O–), ultimately yielding phosphate de-esterification products (di-OPEs) and ethene gas.

G V6 Antiblaze V6 (Parent Compound) Microbes Dehalococcoides mccartyi (Anaerobic Consortium) V6->Microbes Cellular Uptake Cleavage C-O & C-Cl Bond Cleavage Microbes->Cleavage Reductive Dechlorination DiOPE Di-OPEs (De-esterification Products) Cleavage->DiOPE Primary Transformation Ethene Ethene Gas (Stoichiometric Byproduct) Cleavage->Ethene Gas Evolution

Caption: Anaerobic biotransformation pathway of Antiblaze V6 mediated by Dehalococcoides mccartyi.

Self-Validating Experimental Protocols

To ensure data integrity, environmental quantification must rely on self-validating methodologies. Below are the optimized protocols for extracting V6 from complex matrices and assessing its microbial degradation, complete with the mechanistic causality behind each step.

Protocol A: Extraction and Quantification of V6 from Indoor Dust

Objective: Isolate highly lipophilic V6 from heterogeneous particulate matter while mitigating ion suppression.

  • Sieving & Homogenization: Sieve dust samples to <150 µm. Causality: Dust is highly heterogeneous. Normalizing particle size ensures a uniform surface-area-to-volume ratio, preventing extraction bias toward larger, less-sorptive debris.

  • Isotope Dilution: Spike the sample with a known concentration of isotopically labeled internal standard (e.g., d15-TPP). Causality: This creates a self-validating system; any analyte loss during extraction or ion suppression in the MS source will equally affect the heavy isotope, allowing for perfect mathematical correction of the final V6 concentration.

  • Ultrasonic-Assisted Extraction (UAE): Extract using a 1:1 (v/v) Hexane/Acetone mixture. Causality: V6 is lipophilic but contains polar phosphate groups. Hexane dissolves the lipid-rich dust matrix, while acetone disrupts dipole-dipole interactions between V6 and polar dust particles.

  • Solid Phase Extraction (SPE) Cleanup: Pass the extract through a Florisil SPE cartridge. Causality: Florisil (magnesium silicate) is a strongly polar sorbent. It retains highly polar matrix interferences (like natural organic acids) while allowing the moderately polar V6 to elute, ensuring a clean baseline for mass spectrometry.

  • LC-MS/MS Analysis: Analyze via liquid chromatography-tandem mass spectrometry in positive electrospray ionization (ESI+) mode, targeting the specific MRM transitions for the [M+H]+ ions of V6 (m/z 580.9) and its 5[5].

Protocol B: Anaerobic Microbial Dechlorination Assay (D. mccartyi)

Objective: Quantify the biotransformation kinetics of V6 under obligate anaerobic conditions.

  • Media Preparation: Prepare a basal salts medium reduced with L-cysteine and Na2S. Causality:D. mccartyi is an obligate anaerobe. These reducing agents scavenge residual oxygen and lower the redox potential to <-200 mV, the thermodynamic threshold required for reductive dechlorination.

  • Substrate Dosing: Spike V6 dissolved in a volatile carrier solvent into empty sterile vials, then evaporate the solvent completely before adding the media. Causality: Residual organic solvents can cause severe membrane toxicity to the microbial consortium, artificially suppressing degradation rates.

  • Inoculation & Incubation: Inoculate with the D. mccartyi culture and incubate in the dark at 30°C. Causality: Darkness prevents abiotic photodegradation of the organophosphate, ensuring all observed degradation is purely biological.

  • Headspace Analysis: Monitor ethene production via Gas Chromatography-Flame Ionization Detection (GC-FID). Causality: Ethene is the terminal, volatile product of complete chloroethyl chain dechlorination. Quantifying ethene provides a direct, stoichiometric validation of enzymatic cleavage without relying solely on the disappearance of the parent compound.

Ecotoxicological Implications

The environmental fate of V6 is not merely a story of persistence, but of transformation. The biotransformation of V6 into di-OPEs (organophosphate diesters) presents a critical ecotoxicological challenge. Di-OPEs frequently exhibit higher water solubility and altered toxicity profiles compared to their parent tri-OPEs. Consequently, while primary degradation removes the parent V6 molecule, it may inadvertently increase the bioavailability and exposure risk of toxic metabolites to aquatic organisms downstream of WWTP discharges.

References

  • Investigating a Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust, and Car Dust. ACS Publications / NIH.
  • Unveiling the Occurrence and Potential Ecological Risks of Organophosphate Esters in Municipal Wastewater Treatment Plants across China. ACS Publications.
  • Organophosphate esters in source, finished, and tap water in Wuhan, China. ResearchGate.
  • From Clothing to Laundry Water: Investigating the Fate of Phthalates, Brominated Flame Retardants, and Organophosphate Esters. ResearchGate.
  • Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. NIH.

Sources

Foundational

Toxicological and Metabolic Profiling of Antiblaze V6: A Technical Guide for Drug Development and Risk Assessment

Executive Summary The phase-out of legacy polybrominated diphenyl ethers (PBDEs) catalyzed the widespread adoption of organophosphate flame retardants (OPFRs). Among these, Antiblaze V6 (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phase-out of legacy polybrominated diphenyl ethers (PBDEs) catalyzed the widespread adoption of organophosphate flame retardants (OPFRs). Among these, Antiblaze V6 (CAS No. 38051-10-4) has emerged as a high-volume replacement, predominantly utilized in low-density polyurethane foam (PUF) for automotive interiors and infant products. For toxicologists and drug development professionals, understanding the metabolic fate of V6 is critical. This whitepaper synthesizes the chemical architecture, CYP450-mediated toxicokinetics, and self-validating analytical protocols required to accurately profile Antiblaze V6 and its bioactive metabolites.

Chemical Architecture & The Impurity Paradigm

Antiblaze V6, chemically designated as 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl) bisphosphate, is a high-molecular-weight (582.99 g/mol ) halogenated OPFR[1]. Its structure essentially mirrors a dimerized form of tris(2-chloroethyl) phosphate (TCEP), linked by a dichlorodimethylpropane bridge.

From a toxicological standpoint, the hazard profile of V6 cannot be evaluated in isolation due to a critical manufacturing artifact: the TCEP impurity paradigm . Commercial synthesis of V6 inherently yields unreacted TCEP, which remains in the final commercial mixture at concentrations ranging from 4.5% to 14.0% by weight[2]. Because TCEP is a well-documented carcinogen, neurotoxicant, and endocrine disruptor, any in vivo or environmental assessment of V6 is heavily confounded by concurrent TCEP exposure. Researchers must analytically decouple the parent V6 compound from its highly toxic monomeric impurity to establish accurate safety thresholds.

Toxicokinetics & CYP450-Mediated Metabolism

The bioaccumulation potential and systemic clearance of V6 are dictated by its moderate lipophilicity (Log Kow ~2.83)[3], which necessitates hepatic biotransformation for renal excretion. In vitro studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 (rCYP) enzymes have mapped the primary metabolic pathways of V6[4].

Mechanistic Pathways
  • Oxidative Functionalization (Phase I): The dominant metabolic route is driven by hepatic CYP1A2 and CYP3A4 . These enzymes catalyze the aliphatic oxidation of the chloroethyl chains, yielding a primary mono-hydroxylated metabolite (M1 ). Subsequent oxidation generates a secondary di-hydroxylated metabolite (M9 )[4].

  • Hydrolytic Dealkylation: A secondary pathway involves esterase and paraoxonase (PON) mediated cleavage of the phosphate ester bonds. This hydrolysis yields bis(2-chloroethyl) phosphate (BCEP) . Crucially, BCEP is also the primary urinary biomarker for the TCEP impurity[5], making it a shared, non-specific biomarker for commercial V6 mixture exposure.

V6_Metabolism V6 Antiblaze V6 (Parent OPFR) CYP Hepatic CYP450 (CYP1A2, CYP3A4) V6->CYP Oxidation Esterases Esterases / PONs V6->Esterases Hydrolysis TCEP TCEP (10-14% Impurity) TCEP->Esterases Hydrolysis M1 M1 Metabolite (Mono-hydroxylated) CYP->M1 Phase I M9 M9 Metabolite (Di-hydroxylated) CYP->M9 Phase I BCEP BCEP (Bis(2-chloroethyl) phosphate) Esterases->BCEP Dealkylation Esterases->BCEP Major Pathway M1->CYP Further Oxidation

Metabolic pathways of Antiblaze V6 and its TCEP impurity via CYP450 and esterases.

Quantitative Toxicological Data

To facilitate rapid comparison for drug development and environmental monitoring, the critical physicochemical and metabolic metrics of Antiblaze V6 are summarized below.

Metric / PropertyValue / DescriptionClinical / Analytical Significance
CAS Number 38051-10-4Unique identifier for the V6 parent compound[1].
Molecular Weight 582.99 g/mol High MW reduces volatility, shifting exposure from inhalation to dust ingestion[1].
Log Kow 2.83Indicates moderate lipophilicity and cellular membrane permeability[3].
TCEP Impurity 4.5% – 14.0% (w/w)Primary driver of carcinogenic and neurotoxic risk in commercial V6[2].
Primary Phase I Metabolite M1 (Mono-hydroxylated)Specific biomarker for CYP1A2/CYP3A4 mediated hepatic clearance of V6[4].
Primary Hydrolytic Metabolite BCEPShared urinary biomarker; indicates exposure to both V6 and TCEP[5].

Self-Validating Experimental Methodologies

To accurately profile the toxicokinetics of V6, laboratories must employ rigorous, self-validating workflows. The following protocols detail the causality behind each experimental choice, ensuring data integrity and reproducibility.

Protocol 1: In Vitro Metabolism Assay using Human Liver Microsomes (HLMs)

Self-Validating System: This protocol includes a parallel negative control lacking NADPH. This ensures that any observed metabolite peaks are strictly the result of cytochrome P450 enzymatic activity, ruling out spontaneous chemical hydrolysis in the buffer matrix.

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: Mg²⁺ ions are critical for stabilizing the CYP450-substrate complex and optimizing electron transfer.

  • Substrate Spiking: Introduce Antiblaze V6 (final concentration 10 µM) into the buffer matrix. Keep organic solvent (e.g., DMSO) concentration below 0.1% (v/v) to prevent enzyme denaturation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality: NADPH serves as the obligate electron donor for CYP450-mediated oxidative functionalization.

  • Time-Course Aliquoting: Incubate at 37°C in a shaking water bath. Withdraw 100 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes).

  • Enzyme Quenching: Immediately transfer each aliquot into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., d15-TCEP).

    • Causality: Ice-cold acetonitrile rapidly precipitates microsomal proteins, instantly halting enzymatic activity and preventing artifactual degradation of transient metabolites.

  • Isolation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for downstream LC-MS analysis.

Protocol 2: LC-QTOF-MS Quantification Workflow

Self-Validating System: The use of high-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometry combined with Mass Defect Filtering (MDF) intrinsically validates metabolite identity by filtering out endogenous biological noise.

  • Chromatographic Separation: Inject 5 µL of the extracted supernatant onto a C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, significantly enhancing ionization efficiency for OPFRs in positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry Parameters: Operate the QTOF-MS in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 300°C to ensure complete droplet evaporation.

  • Data Acquisition (MS^E): Acquire full-scan MS data (m/z 100–1000) simultaneously with data-independent MS/MS (MS^E).

    • Causality: MS^E captures both precursor and fragment ions in a single continuous run, eliminating the risk of missing low-abundance transient metabolites like M9.

  • Mass Defect Filtering (MDF): Process the raw data using MDF algorithms calibrated to the exact mass of chlorine.

    • Causality: V6 contains six chlorine atoms (Cl₆), which produce a highly distinct isotopic cluster. MDF leverages this unique mass defect to isolate true chlorinated V6 metabolites from the vast background of endogenous lipid species in the HLM matrix.

LCMS_Workflow S1 In Vitro Incubation (HLMs + NADPH) S2 Enzyme Quenching (Ice-cold Acetonitrile) S1->S2 S3 Solid-Phase Extraction (ENVI-Florisil) S2->S3 S4 Chromatographic Separation (UPLC C18 Column) S3->S4 S5 Mass Spectrometry (QTOF-MS / ESI+) S4->S5 S6 Metabolite Profiling (Mass Defect Filtering) S5->S6

Step-by-step LC-QTOF-MS workflow for isolating and quantifying V6 metabolites.

References

  • Title: Antiblaze V6 | CAS 38051-10-4 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
  • Source: PubMed Central (PMC)
  • Title: Mass spectrometric identification of in vitro-generated metabolites of two emerging organophosphate flame retardants: V6 and BDP Source: PubMed / NIH URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Exposure to Organophosphate Flame Retardant Chemicals in the U.S.

Sources

Exploratory

Comprehensive Technical Evaluation of CAS 38051-10-4: Molecular Mechanisms, Analytical Workflows, and Toxicological Profiling

Executive Summary The unlabeled compound CAS 38051-10-4 , chemically designated as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) and commercially known as Antiblaze V6 or simply V6 , is a high-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unlabeled compound CAS 38051-10-4 , chemically designated as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) and commercially known as Antiblaze V6 or simply V6 , is a high-molecular-weight chlorinated organophosphate flame retardant (OPFR) [1]. Historically utilized as a replacement for phased-out polybrominated diphenyl ethers (PBDEs), V6 has been heavily incorporated into flexible polyurethane foams (PUF), automotive upholstery, textiles, and infant products [3].

As a Senior Application Scientist, understanding the behavior of V6 requires analyzing its structural thermodynamics, its non-covalent integration into polymer matrices, and the analytical challenges posed by its primary manufacturing impurity: the known carcinogen Tris(2-chloroethyl) phosphate (TCEP) [4]. This guide provides a rigorous, causality-driven breakdown of V6 for researchers and drug/toxicology development professionals.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of V6 essentially resembles a "dimer" of TCEP, where two bis(2-chloroethyl)phosphate molecules are linked by a bulky dichlorodimethylpropane (neopentyl-like) bridge [4].

Causality of Stability: This specific neopentyl bridge induces significant steric hindrance around the central carbon axis. In environmental and biological matrices, this steric bulk protects the adjacent ester linkages from rapid nucleophilic attack, granting V6 enhanced hydrolytic stability compared to lower-molecular-weight monomeric OPFRs [2].

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties of CAS 38051-10-4

ParameterValue / DescriptionAnalytical Significance
CAS Number 38051-10-4Primary identifier for regulatory screening.
Molecular Formula C13H24Cl6O8P2High halogen content (37% Cl by weight) dictates ionization efficiency in MS.
Molecular Weight 582.99 g/mol Requires optimization of collision energies in MS/MS due to heavy fragmentation.
Structure Type Chlorinated OPFRHighly lipophilic; partitions readily into organic dust fractions.
Known Impurities 4.5% – 10% TCEP (by weight)V6 detection in environmental samples is a direct proxy for TCEP contamination.

Mechanisms of Action: Dual-Phase Flame Retardancy

V6 is an additive flame retardant. Unlike reactive flame retardants, it does not form covalent bonds with the polyurethane or textile matrix [2]. Instead, it is physically blended into the polymer. When exposed to high thermal stress, V6 operates via a highly efficient, synergistic dual-phase mechanism.

  • The Condensed Phase (Phosphorus Action): Upon initial heating, the phosphate ester bonds cleave, promoting the dehydration of the host polymer (e.g., cellulosic fibers or PUF). This yields polyphosphoric acids that catalyze the formation of a stable, carbonaceous char layer. This char acts as a thermal insulator, starving the underlying material of oxygen and preventing the release of volatile, flammable gases [2].

  • The Gas Phase (Chlorine Action): As temperatures escalate, the chlorinated aliphatic chains undergo thermal degradation, releasing chlorine radicals (Cl•) into the vapor phase. These radicals act as aggressive scavengers, neutralizing high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction, thereby quenching the flame [2].

MoA Start Polymer Matrix + V6 (Thermal Exposure) CondPhase Condensed Phase (Phosphorus Cleavage) Start->CondPhase GasPhase Gas Phase (Thermal Degradation) Start->GasPhase PhosAcid Formation of Polyphosphoric Acids CondPhase->PhosAcid ClRadical Release of Cl• Radicals GasPhase->ClRadical Char Dehydration & Char Formation (Insulating Barrier) PhosAcid->Char Scavenge Scavenging H• and OH• Radicals (Flame Quenching) ClRadical->Scavenge

Diagram 1: Synergistic dual-phase flame retardancy mechanism of V6.

Toxicological Profile & Environmental Migration

The precise mechanism that makes V6 a versatile manufacturing additive—its lack of covalent bonding to the polymer matrix—is the exact cause of its environmental liability.

The Migration Causality: Over time, mechanical compression (e.g., sitting on a car seat or nursing pillow) combined with the oxidative aging of the polyurethane matrix causes V6 to continuously volatilize and shed as micro-particulates [3]. Consequently, V6 partitions heavily into indoor and vehicular dust. Studies indicate that car dust concentrations of V6 are significantly higher than house dust, reflecting its heavy use in automotive upholstery [3].

Toxicological Burden:

  • Developmental Toxicity: In vivo mammalian models have demonstrated that V6 exposure correlates with reduced pup weights, classifying it as a high hazard for developmental toxicity [5].

  • The TCEP Proxy Effect: Because commercial V6 contains up to 10% TCEP (a known carcinogen) as a synthetic byproduct, the migration of V6 inherently drives concurrent TCEP exposure. Biomonitoring studies have detected V6 and its metabolites in human fingernails and wastewater streams, necessitating strict exposure assessments [5].

Analytical Workflows: Environmental Quantification Protocol

To accurately quantify V6 and its TCEP impurity in complex matrices (dust or PUF), researchers must utilize a self-validating extraction and cleanup system that prevents matrix suppression during mass spectrometry.

Step-by-Step LC-MS/MS Methodology

Phase 1: Accelerated Solvent Extraction (ASE)

  • Sieve collected dust samples to <150 µm to ensure uniform surface area.

  • Load 100–500 mg of dust into stainless steel ASE cells packed with diatomaceous earth.

  • Extract using a 50:50 (v/v) mixture of Dichloromethane (DCM) and Hexane at 100°C and 1500 psi. Rationale: The high pressure forces the solvent into the microscopic pores of the dust/foam, ensuring exhaustive recovery of the lipophilic V6 [3].

Phase 2: Solid Phase Extraction (SPE) Cleanup

  • Condition an ENVI-Florisil SPE column (500 mg, 3 mL) with 5 mL of Hexane.

  • Load the concentrated ASE extract onto the column.

  • Elute the OPFR fraction using 10 mL of Ethyl Acetate. Rationale: Florisil, a highly polar magnesium silicate, tightly binds interfering polar lipids and matrix humic acids, allowing the slightly less polar V6 and TCEP to elute cleanly[3].

Phase 3: LC-MS/MS Quantification

  • Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of Methanol.

  • Inject onto a C18 reversed-phase column. Use a mobile phase gradient of Water and Methanol (both containing 0.1% Formic Acid to promote protonation).

  • Analyze via Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for V6 (e.g., m/z 583 → m/z fragments corresponding to the loss of chloroethyl groups).

Workflow Sample Sample Collection (PUF or Sieved Dust) ASE Accelerated Solvent Extraction (DCM/Hexane, 1500 psi) Sample->ASE SPE Florisil SPE Cleanup (Lipid/Matrix Removal) ASE->SPE Evap Nitrogen Evaporation & MeOH Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS Data V6 Quantification & TCEP Impurity Profiling LCMS->Data

Diagram 2: Self-validating analytical workflow for the extraction and quantification of V6.

References

  • PubChem - 2,2-Bis(chloromethyl)-1,3-propanediyl bis(bis(2-chloroethyl) phosphate). National Institutes of Health.
  • BenchChem - Application of Antiblaze 100 in Textile Finishing for Flame Retardancy.
  • Environmental Science & Technology - Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust.
  • Environmental Science & Technology - Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products.
  • Vermont Department of Health - Bis(chloromethyl)propane-1,3-diyl tetrakis-(2-chloroethyl) bis(phosphate) (V6) Summary of Health Effects.
Foundational

Antiblaze V6-d16 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Antiblaze V6-d16 For Researchers, Scientists, and Drug Development Professionals Abstract Antiblaze V6-d16, a deuterated organophosphorus flame retardant, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Storage of Antiblaze V6-d16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiblaze V6-d16, a deuterated organophosphorus flame retardant, is a critical analytical standard for researchers in environmental science, toxicology, and materials science. Ensuring the integrity of this standard is paramount for generating accurate and reproducible data. This guide provides a comprehensive overview of the best practices for the stability and storage of Antiblaze V6-d16. We will delve into the underlying chemical principles that govern its stability, provide detailed protocols for handling and storage, and present a framework for conducting in-house stability assessments. By understanding and implementing these guidelines, researchers can be confident in the long-term viability of their Antiblaze V6-d16 standard.

Introduction: The Critical Role of a Stable Analytical Standard

This guide is structured to provide a holistic understanding of Antiblaze V6-d16 stability. We will begin by exploring the intrinsic chemical properties of organophosphorus flame retardants and their susceptibility to degradation. This foundational knowledge will inform the subsequent sections on recommended storage conditions and handling procedures. Finally, we will equip you with the tools to design and implement your own stability studies, ensuring a self-validating system for the long-term management of this important analytical standard.

The Chemistry of Instability: Understanding Degradation Pathways

Antiblaze V6-d16 is an organophosphorus ester. This class of compounds is known to be susceptible to several degradation pathways, primarily driven by environmental factors such as temperature, light, and the presence of water.[1][2][3][4][5] The primary mechanisms of degradation for organophosphorus compounds include:

  • Hydrolysis: The ester linkages in the phosphate groups are susceptible to cleavage by water. This process can be accelerated by acidic or basic conditions. The result is the formation of phosphoric acid derivatives and the corresponding alcohols.

  • Thermal Degradation: Elevated temperatures can promote the elimination of a phosphorus acid from the molecule.[2][3][4][5] For alkyl phosphates, this can occur at relatively low temperatures.[2][3][4]

  • Oxidation: The molecule may undergo oxidation, particularly at the phosphorus center or on the alkyl chains.[1]

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.

Understanding these pathways is crucial for developing effective storage strategies. By controlling the environmental conditions, we can significantly slow down the rate of degradation and preserve the integrity of the standard.

cluster_degradation Degradation Pathways Antiblaze V6-d16 Antiblaze V6-d16 Hydrolysis Hydrolysis Antiblaze V6-d16->Hydrolysis Water Thermal Degradation Thermal Degradation Antiblaze V6-d16->Thermal Degradation Heat Oxidation Oxidation Antiblaze V6-d16->Oxidation Oxygen Photodegradation Photodegradation Antiblaze V6-d16->Photodegradation Light Degraded Products Degraded Products Hydrolysis->Degraded Products Thermal Degradation->Degraded Products Oxidation->Degraded Products Photodegradation->Degraded Products cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Evaluation Start Start Aliquot Aliquot Standard Start->Aliquot Store Store at Different Conditions Aliquot->Store Test Test Aliquots at Scheduled Intervals Store->Test Analyze Analyze Data (Purity, Concentration) Test->Analyze Compare Compare to T0 Data Analyze->Compare Determine Determine Shelf-Life Compare->Determine End End Determine->End

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Exploratory

Unmasking Antiblaze V6: Analytical Discovery, Structural Characterization, and Toxicological Pathways

A Technical Whitepaper for Research Scientists and Toxicologists Executive Summary & Chemical Identity The landscape of environmental toxicology and consumer safety was fundamentally altered by the phase-out of polybromi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Research Scientists and Toxicologists

Executive Summary & Chemical Identity

The landscape of environmental toxicology and consumer safety was fundamentally altered by the phase-out of polybrominated diphenyl ethers (PBDEs), which led to the rapid, often undocumented substitution with organophosphate flame retardants (OPFRs). Among these, Antiblaze V6 (commercially known as V6) emerged as a critical compound of interest.

Antiblaze V6—chemically identified as 2,2-bis(chloromethyl)propane-1,3-diyl-tetrakis(2-chloroethyl)bis(phosphate)—is a complex, halogenated OPFR primarily utilized in polyurethane foam (PUF) for automotive interiors and consumer goods[1],[2]. Structurally, V6 consists of two bis(2-chloroethyl)phosphate molecules linked by a dichlorodimethylpropane bridge[1]. This specific structural synthesis is highly prone to yielding Tris(2-chloroethyl) phosphate (TCEP) as a major reaction byproduct. Research indicates that commercial Antiblaze V6 mixtures contain TCEP—a known neurotoxin and carcinogen—at concentrations ranging from 4.5% to 10% by weight[2],[3].

For drug development professionals and toxicologists, understanding the analytical detection and biological impact of V6 is paramount, as environmental exposure to such OPFRs heavily confounds baseline clinical data regarding endocrine disruption and developmental neurotoxicity.

Quantitative Data Summary

To establish a baseline for analytical and toxicological modeling, the physicochemical and hazard properties of Antiblaze V6 are summarized below[4],[5],[6]:

ParameterSpecification
Chemical Name 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) phosphate
CAS Number 38051-10-4
Molecular Formula C13H24Cl6O8P2
Monoisotopic Mass 580.9150 Da
Molecular Weight 582.99 g/mol
Major Impurity Tris(2-chloroethyl) phosphate (TCEP) (~4.5–10% w/w)
Primary Application Polyurethane Foam (PUF)
Hazard Classification Acute Tox. 3 (H301, H311, H331), STOT SE 1 (H370)

The Discovery Workflow: A Self-Validating Analytical Protocol

The initial discovery of V6 in consumer products was a watershed moment in non-target analytical chemistry. Because V6 was not previously documented in environmental databases, researchers had to employ advanced mass spectrometry and spectra-less databases to putatively identify the compound[1],[7].

The following step-by-step protocol details the optimized methodology for the extraction and identification of V6 from resilient polymer matrices, ensuring high recovery and structural preservation.

Step 1: Matrix Embrittlement and Cryogenic Micro-Extraction
  • Procedure: Submerge the polyurethane foam (PUF) sample in liquid nitrogen (-196 °C) and mill using a cryogenic grinder to achieve a uniform particle size of <500 µm.

  • Causality: PUF is highly resilient. Ambient mechanical grinding generates localized frictional heating, which induces thermal degradation and debromination of labile flame retardants. Cryo-milling embrittles the polymer, maximizing the surface-area-to-volume ratio for extraction while preserving the chemical integrity of the target analytes[7].

Step 2: Ultrasonic-Assisted Liquid-Liquid Extraction (UA-LLE)
  • Procedure: Spike the milled sample with internal standards (e.g., fluoranthene-d10, DEHP-d4) to establish a self-validating recovery baseline[8]. Extract using a 1:1 mixture of dichloromethane (DCM) and hexane under ultrasonication for 30 minutes.

  • Validation Check: Post-extraction analysis must yield average recoveries of the spiked internal standards between 70% and 110%. Recoveries outside this range indicate matrix suppression or incomplete solvation, requiring re-extraction[8].

Step 3: Direct Inlet Probe - Atmospheric Pressure Chemical Ionization (DIP-APCI-MS)
  • Procedure: Introduce the extract directly into the MS source using a temperature-programmed DIP (150 °C to 450 °C over 10 minutes)[7].

  • Causality: Traditional Gas Chromatography (GC) columns often cause heavy OPFRs to degrade. DIP-APCI bypasses the chromatographic column entirely. The temperature ramp temporally separates analytes based strictly on their boiling and degradation temperatures, allowing intact molecular ions to reach the detector[7].

Step 4: LC-QTOF-MS and Spectra-less Database Matching
  • Procedure: Perform high-resolution electrospray ionization (ESI) and MS/MS fragmentation. Compare the experimental accurate mass against an in-silico fragmented spectra-less database.

  • Causality: Because V6 lacked a commercial standard during its initial discovery, identification relied on monoisotopic accurate mass. The difference between the predicted (580.9150) and observed (580.9141) m/z for the [M+H]+ ion must be strictly <2 ppm to confirm the molecular identity of V6[1],[7].

Toxicological Profiling and Mechanistic Pathways

The toxicological burden of Antiblaze V6 is twofold: the intrinsic toxicity of the V6 molecule and the severe additive toxicity of its TCEP impurity[2],[3]. Halogenated OPFRs are highly lipophilic, allowing them to cross cellular membranes and accumulate in lipid-rich tissues, particularly within the central nervous system.

At the cellular level, exposure to V6 and TCEP disrupts mitochondrial membrane potential, leading to a cascade of cytotoxic events. The primary mechanism of action is the induction of severe oxidative stress. The overproduction of Reactive Oxygen Species (ROS) overwhelms the cell's antioxidant defenses, triggering Endoplasmic Reticulum (ER) stress. This activates the Unfolded Protein Response (UPR) via IRE1 and PERK sensors. When ER stress is prolonged and unresolved, the pathway shifts from protective to pro-apoptotic, driving the phosphorylation of c-Jun N-terminal kinases (JNK) and executing cell death via Caspase-3 cleavage.

The logical relationship of this signaling cascade is visualized below.

G V6 Antiblaze V6 / TCEP Exposure ROS Intracellular ROS Generation V6->ROS Induces ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Triggers UPR Unfolded Protein Response (IRE1/PERK) ER_Stress->UPR Activates JNK JNK Phosphorylation UPR->JNK Promotes Apoptosis Caspase-3 Activation & Apoptosis JNK->Apoptosis Executes

Fig 1: Antiblaze V6-induced ROS generation and ER stress-mediated apoptotic signaling pathway.

Understanding this pathway is critical for drug development professionals, as therapeutic interventions aimed at mitigating OPFR toxicity often target the suppression of JNK phosphorylation or the upregulation of ROS scavengers to rescue cellular viability.

References

  • Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products Source: Environmental Science & Technology (ACS) / National Institutes of Health (NIH) URL:[Link]

  • Identification strategies for flame retardants employing time-of-flight mass spectrometric detectors along with spectral and spectraless databases Source: Journal of Mass Spectrometry (Wiley) URL:[Link]

  • Draft Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP) – Systematic Review Supplemental File Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • From Clothing to Laundry Water: Investigating the Fate of Phthalates, Brominated Flame Retardants, and Organophosphate Esters Source: Environmental Science & Technology (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using Antiblaze V6-d16 in food safety testing

Application Note: High-Precision Quantification of Antiblaze V6 in Food Matrices Using Isotope Dilution LC-MS/MS Executive Summary & Scope Antiblaze V6 (2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate])...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision Quantification of Antiblaze V6 in Food Matrices Using Isotope Dilution LC-MS/MS

Executive Summary & Scope

Antiblaze V6 (2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]) is a high-molecular-weight organophosphate flame retardant (OPFR) historically utilized as an additive in polyurethane foams[1]. Because it is non-chemically bound to polymer matrices, V6 is highly susceptible to environmental migration. It leaches into indoor dust, aquatic environments, and ultimately bioaccumulates in agricultural and marine food webs[2].

For food safety scientists and toxicologists, quantifying trace levels of V6 in complex, lipid-rich matrices (e.g., farmed fish, dairy, and infant formula) is a critical analytical challenge. OPFR analysis is notoriously prone to severe matrix-induced ion suppression and ubiquitous background contamination from laboratory plastics[3]. To achieve absolute quantitative accuracy and regulatory compliance, the implementation of Antiblaze V6-d16 —a stable isotope-labeled internal standard (SIL-IS)—is strictly required to establish a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow[4].

Mechanistic Insights: The Causality of Isotope Dilution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complex food matrices contain endogenous lipids and proteins that co-elute with target analytes. In the Electrospray Ionization (ESI) source, these matrix components compete for charge droplets, drastically dampening the ionization efficiency of the target analyte—a phenomenon known as ion suppression.

Antiblaze V6-d16 is synthesized with 16 deuterium atoms, shifting its molecular weight to 599.09 g/mol compared to the native V6 (582.99 g/mol )[5],[6]. Because V6 and V6-d16 share identical physicochemical properties, they experience the exact same extraction recovery and chromatographic retention time.

The Causality of the Method: By spiking the raw food sample with V6-d16 prior to any extraction steps, the method becomes a self-validating system. Any physical loss during sample clean-up or ionization suppression in the ESI source affects both the native and labeled isotopes equally. By quantifying the ratio of their peak areas rather than absolute instrument response, the method mathematically nullifies matrix interference and yields true endogenous concentrations.

Experimental Workflow

G A 1. Matrix Homogenization (Food Sample) B 2. SIL-IS Spiking (Add V6-d16) A->B C 3. Liquid-Liquid Extraction (Acetonitrile + Salts) B->C D 4. dSPE Clean-up (Lipid/Protein Removal) C->D E 5. LC-MS/MS Analysis (ESI+ MRM Mode) D->E F 6. IDMS Quantification (Area Ratio V6/V6-d16) E->F

Figure 1: Isotope Dilution LC-MS/MS workflow for Antiblaze V6 using V6-d16 in food matrices.

Step-by-Step Methodology

Reagents and Materials
  • Native Standard: Antiblaze V6 (CAS: 38051-10-4, Purity >95%).

  • Internal Standard: Antiblaze V6-d16 (C13H8D16Cl6O8P2, MW 599.09)[6].

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid[3].

  • Extraction Salts: QuEChERS extraction packets (4g MgSO4, 1g NaCl).

  • Clean-up: dSPE tubes (150mg MgSO4, 50mg PSA, 50mg C18).

Matrix Spiking and Homogenization
  • Weigh exactly 5.0 g of homogenized food sample (e.g., fish tissue or infant formula) into a 50 mL polypropylene centrifuge tube.

  • Critical Step: Spike the sample with 50 µL of a 100 ng/mL Antiblaze V6-d16 working solution.

  • Causality Note: Allow the spiked matrix to equilibrate for 30 minutes at room temperature. This ensures the SIL-IS fully integrates into the lipid/protein matrix, mimicking the binding state of the endogenous V6. Failure to equilibrate will result in artificially high recovery rates for the internal standard.

Extraction and dSPE Clean-up
  • Add 10.0 mL of LC-MS grade Acetonitrile to the sample. Vortex vigorously for 5 minutes.

  • Add the QuEChERS extraction salts. Causality Note: Shake immediately for 2 minutes. Delaying agitation causes the MgSO4 to undergo an exothermic agglomeration, trapping the analyte and drastically reducing extraction efficiency.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 5.0 mL of the upper organic (acetonitrile) layer into a dSPE clean-up tube. The C18 and PSA sorbents will strip away co-extracted lipids and organic acids.

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 1.0 mL of the purified supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters
  • Column: C18 reversed-phase column (2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes, hold for 3 minutes, re-equilibrate for 4 minutes.

  • Ionization: Electrospray Ionization in Positive Ion Mode (ESI+).

Quantitative Data & Parameters

Table 1: Optimized LC-MS/MS MRM Parameters

Analyte Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Antiblaze V6 583.0 235.0 25 Quantifier
Antiblaze V6 583.0 63.0 45 Qualifier

| Antiblaze V6-d16 | 599.1 | 243.0 | 25 | IS Quantifier |

Table 2: Method Validation Data Summary (Lipid-Rich Fish Matrix)

Parameter Acceptance Criteria Typical Result
Absolute Extraction Recovery 40% - 120% 78%
Matrix Effect (Ion Suppression) Report Value -45% (Severe Suppression)
IDMS Corrected Recovery 80% - 120% 99% ± 4%

| Limit of Quantitation (LOQ) | < 1.0 ng/g | 0.2 ng/g |

Note: The stark contrast between the severe ESI suppression (-45%) and the IDMS corrected recovery (99%) empirically validates the necessity of the V6-d16 isotope.

Establishing a Self-Validating Quality Control System

To ensure the trustworthiness of the analytical batch, the following self-validating QC criteria must be met:

  • Procedural Blanks: Run a solvent blank every 10 samples. Because V6 is a ubiquitous flame retardant in laboratory dust and HVAC systems[2], monitoring background noise is mandatory. Blank levels must not exceed 1/10th of the LOQ.

  • Isotope Ratio Fidelity: The chromatographic retention time of native V6 must match the V6-d16 internal standard within ±0.05 minutes. A deviation indicates isobaric interference.

  • Absolute Recovery Checks: While IDMS mathematically corrects for low recovery, the absolute recovery of the V6-d16 standard (measured against a neat solvent standard) should be monitored. An absolute recovery <40% indicates a catastrophic matrix crash, requiring sample dilution or more aggressive lipid removal.

References

  • chloroethane suppliers USA: US Biological Life Sciences Source: American Chemical Suppliers URL:[Link]

  • Risk Assessment Report on 2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate] (V6) Environmental Part Source: European Commission URL:[Link]

  • Draft for stakeholder comment: CAS RN 38051-10-4 Substance Name Phosphoric acid, P Source: Washington State Department of Ecology URL:[Link]

Sources

Application

Protocol for the Preparation of High-Purity Antiblaze V6-d16 Analytical Standards

An Application Note for Analytical Scientists Abstract and Scope This application note provides a detailed, field-tested methodology for the preparation of accurate and reproducible analytical standards of Antiblaze V6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Analytical Scientists

Abstract and Scope

This application note provides a detailed, field-tested methodology for the preparation of accurate and reproducible analytical standards of Antiblaze V6-d16. As a deuterated stable isotope-labeled internal standard (SIL-IS), the purity and concentration of Antiblaze V6-d16 solutions are paramount for the precise quantification of its unlabeled analogue, Antiblaze V6, in complex matrices. This guide is intended for researchers, analytical chemists, and quality control professionals engaged in chromatographic and mass spectrometric analysis. The protocols herein cover solvent selection, primary stock solution preparation, serial dilutions to working concentrations, and best practices for storage and handling, ensuring the integrity of the analytical standards and the reliability of subsequent quantitative data.

Introduction: The Critical Role of the Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability, including matrix effects, extraction efficiency, and instrument response fluctuations. Antiblaze V6-d16 is designed to be the ideal internal standard for Antiblaze V6, a halogenated organophosphate flame retardant, as it co-elutes chromatographically and exhibits nearly identical ionization behavior, yet is mass-distinguishable.

The accuracy of the entire analytical method hinges on the accuracy of the standard solutions used for calibration.[1] Therefore, preparing these standards is not a trivial preliminary step but a foundational component of a validated analytical procedure.[2] This document explains the causality behind each step, moving beyond a simple list of instructions to empower the scientist with a robust, self-validating system for standard preparation.

Pre-Preparation and Planning

Thorough planning is the first step toward accuracy.[3] Before any materials are handled, a complete understanding of the analyte's properties and a clear calculation plan are essential.

Physicochemical Properties of Antiblaze V6-d16

Understanding the compound's characteristics is critical for selecting appropriate solvents and handling procedures.[4] Key properties are summarized in the table below.

PropertyValue / DescriptionSourceSignificance for Protocol
Chemical Name [2-[bis(2-chloro-1,1,2,2-tetradeuterioethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate[5]Confirms the deuterated structure.
Molecular Formula C₁₃H₈D₁₆Cl₆O₈P₂[6]Essential for calculating molar concentrations.
Molecular Weight 599.09 g/mol [6]Used for all mass-to-mole calculations.
CAS Number (Unlabeled) 38051-10-4[5][7]For cross-referencing the parent compound.
Physical Form Neat Solid[7][8]Requires dissolution; cannot be used directly.
Purity Typically >95%[8]Must be accounted for in high-accuracy calculations.[9]
LogP (Unlabeled) 5.72140[10]Indicates high lipophilicity and very poor aqueous solubility.
Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for the deuterated form is not widely available, the SDS for the parent compound, Antiblaze V6, provides essential safety guidance.[11]

  • Engineering Controls: Always handle the neat compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of any particulates or vapors.[12]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[13]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong alkalis, and strong acids.[12]

  • Disposal: Dispose of all waste, including empty vials and contaminated materials, as hazardous chemical waste in accordance with local and federal regulations.[11]

Foundational Calculations

Accurate calculations are non-negotiable. The fundamental formula for preparing a stock solution by mass is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [4]

For a target 1 mg/mL (1000 µg/mL) stock solution, the calculation is straightforward mass/volume. However, for molar concentrations:

  • To prepare a 10 mM stock solution in 10 mL: Mass (mg) = 10 mmol/L * 0.010 L * 599.09 g/mol * 1000 mg/g = 59.91 mg

Expert Tip: It is often more practical and accurate to weigh an amount close to the target (e.g., 60.5 mg) and calculate the actual concentration, rather than struggling to weigh the exact theoretical mass.[9]

Actual Concentration (mg/mL) = Mass Weighed (mg) / Final Volume (mL)

Materials and Equipment

The quality of your results is limited by the quality of your tools.[14]

  • Analyte: Antiblaze V6-d16, neat material with Certificate of Analysis (CoA).[1]

  • Solvents: HPLC or MS-grade Acetonitrile, Methanol, or Toluene.

  • Balances: Calibrated analytical balance (readable to at least 0.1 mg).

  • Glassware: Class A volumetric flasks (e.g., 5, 10, 25 mL), Class A volumetric pipettes.[9]

  • Pipettes: Calibrated positive displacement or air displacement micropipettes with appropriate tips.

  • Vials: Amber glass autosampler vials with PTFE-lined caps for working solutions; larger amber vials for stock solutions.

  • Other: Antistatic weigh boats or paper, spatulas, ultrasonic bath, vortex mixer.

Experimental Protocols

The following protocols describe a systematic approach to producing a primary stock solution and subsequent working standards suitable for generating a calibration curve.

Visual Workflow: Standard Preparation Pathway

The following diagram illustrates the complete workflow from neat material to final working standards.

G Figure 1: Workflow for Antiblaze V6-d16 Standard Preparation cluster_prep Phase 1: Planning & Calculation cluster_stock Phase 2: Primary Stock Solution (e.g., 1 mg/mL) cluster_working Phase 3: Intermediate & Working Standards a Review CoA & SDS b Calculate Target Mass for Primary Stock a->b c Equilibrate Reagents to RT b->c d Weigh Neat Material on Analytical Balance c->d e Quantitatively Transfer to Volumetric Flask d->e f Dissolve in Solvent (Vortex/Sonicate) e->f g Dilute to Final Volume (QS) f->g h Label & Store Primary Stock g->h i Prepare Intermediate Stock (e.g., 10 µg/mL) h->i j Perform Serial Dilutions i->j k Generate Calibration Standards (e.g., 0.1-100 ng/mL) j->k l Transfer to Autosampler Vials k->l

Caption: A top-down workflow for preparing analytical standards.

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of a concentrated, accurate primary stock solution.

  • Solvent Selection: Based on the high LogP value[10], Antiblaze V6-d16 is highly non-polar. Select a solvent compatible with your analytical method (e.g., Acetonitrile for reverse-phase LC-MS, Toluene for GC-MS). Ensure the solvent is of the highest purity to minimize background noise.[15]

  • Equilibration: Allow the sealed vial of Antiblaze V6-d16 and the chosen solvent to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation on the neat material upon opening.

  • Weighing: Place a clean weigh boat on a calibrated analytical balance and tare it. Carefully weigh approximately 10 mg of Antiblaze V6-d16. Record the exact mass to at least four decimal places (e.g., 10.35 mg).

  • Initial Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a funnel to prevent loss of material. Add approximately 5-7 mL of the selected solvent.

  • Quantitative Transfer: To ensure all weighed material is transferred, rinse the weigh boat with 1-2 mL of solvent and pour the rinsing into the volumetric flask. Repeat this step twice.[4]

  • Dissolution: Cap the flask and vortex or place in an ultrasonic bath for 5-10 minutes until all solid material is visibly dissolved.

  • Dilution to Volume (QS): Once the solution is at room temperature, carefully add the solvent dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask.[14]

  • Homogenization: Securely cap the flask and invert it slowly 15-20 times to ensure the solution is homogeneous.

  • Calculation of True Concentration: Use the exact mass weighed to calculate the precise concentration.

    • Example: 10.35 mg weighed / 10.00 mL volume = 1.035 mg/mL

  • Labeling and Storage: Transfer the solution to a clean, amber glass vial. Label clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store as recommended.

Protocol 2: Preparation of Intermediate and Working Standards

Working standards are prepared by serially diluting the primary stock solution. This minimizes the errors associated with pipetting very small volumes.[16]

  • Intermediate Stock (e.g., 10 µg/mL):

    • Using a calibrated pipette, transfer 100 µL of the 1.035 mg/mL primary stock into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (typically the mobile phase starting condition for LC-MS).

    • This creates a 100-fold dilution. The new concentration is 1.035 mg/mL / 100 = 0.01035 mg/mL or 10.35 µg/mL .

  • Working Standards (Serial Dilution):

    • Prepare a series of labeled volumetric flasks or tubes for your calibration curve points.

    • Perform serial dilutions from the intermediate stock to achieve the desired concentration range for your assay (e.g., 1 ng/mL to 100 ng/mL). An example dilution scheme is provided below.

    • Example for a 100 ng/mL standard: Transfer 100 µL of the 10.35 µg/mL intermediate stock into a 10 mL flask and dilute to the mark. (Final concentration: 103.5 ng/mL).

    • Transfer final solutions to labeled autosampler vials.

Storage and Stability

Proper storage is crucial to maintain the integrity of the standard solutions.[4]

  • Primary Stock: Store at 2-8°C , protected from light. For long-term storage (> 6 months), consider storage at -20°C, but verify solubility upon thawing.

  • Working Standards: Should ideally be prepared fresh daily from the intermediate or primary stock. If stored, they should be kept at 2-8°C for no longer than one week, unless stability has been formally demonstrated.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the primary stock solution by aliquoting it into smaller, single-use volumes after preparation.

Storage ConditionPrimary Stock (1 mg/mL)Intermediate/Working StandardsRationale
-20°C Recommended for long-term (>6 months)Not RecommendedMinimizes degradation. Risk of precipitation upon freezing; must be fully re-dissolved and vortexed before use.
2-8°C Recommended for short-term (1-6 months)Recommended for short-term (1-7 days)Standard refrigerated condition to slow potential degradation.
Room Temperature Not RecommendedNot Recommended (except during use)Increased risk of solvent evaporation and chemical degradation.

Verification and Trustworthiness

A protocol must be a self-validating system. The accuracy of the prepared standards should be verified.

  • Cross-Verification: If a previously validated batch of standards exists, a mid-level concentration standard from the new batch should be run against the old calibration curve. The result should be within ±15% of the nominal value.

  • Purity Consideration: For regulatory submissions under FDA or ICH guidelines, the purity of the reference standard from the CoA must be factored into the concentration calculation for the highest level of accuracy.[1][17]

    • Corrected Concentration = (Mass Weighed / Volume) x (Purity / 100)

Conclusion

The meticulous preparation of analytical standards is a non-negotiable prerequisite for generating high-quality, reproducible, and defensible quantitative data. By understanding the chemical properties of Antiblaze V6-d16, adhering to strict metrological principles with calibrated equipment, and following the detailed protocols outlined in this note, researchers can ensure the integrity of their internal standard solutions. This foundation of accuracy enables reliable and precise quantification in even the most challenging analytical applications.

References

  • Chemsrc. (n.d.). Antiblaze V6-d16 | CAS#:38051-10-4. Retrieved March 31, 2026, from [Link]

  • Al-Accredited. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved March 31, 2026, from [Link]

  • Jotun. (n.d.). Safety Data Sheet. Retrieved March 31, 2026, from [Link]

  • Kaaris Lab. (n.d.). Antiblaze V6-d16 | CAS 38051-10-4 (Unlabelled). Retrieved March 31, 2026, from [Link]

  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. Retrieved March 31, 2026, from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved March 31, 2026, from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved March 31, 2026, from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved March 31, 2026, from [Link]

  • Lowes, S., et al. (2017). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Retrieved March 31, 2026, from [Link]

  • American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. inChemistry. Retrieved March 31, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved March 31, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, March 24). Q14 Analytical Procedure Development. Retrieved March 31, 2026, from [Link]

  • Scribd. (n.d.). Antiblaze Fire Safety Solutions. Retrieved March 31, 2026, from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved March 31, 2026, from [Link]

  • U.S. Food and Drug Administration. (2000, August). Guidance for Industry: Analytical Procedures and Methods Validation. Retrieved March 31, 2026, from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved March 31, 2026, from [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) of Antiblaze V6 and V6-d16 in Complex Matrices

Audience: Researchers, Analytical Chemists, and Environmental Toxicologists Technique: Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) Introduction & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Environmental Toxicologists Technique: Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS)

Introduction & Mechanistic Rationale

Antiblaze V6 (CAS 38051-10-4), chemically known as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate), is a highly complex, halogenated organophosphate flame retardant (OPFR) widely utilized in polyurethane foams (PUF)[1][2]. As regulatory scrutiny over OPFRs intensifies, precise quantification of V6 in environmental and biological matrices has become critical.

The Analytical Challenge & Causality: Traditional Gas Chromatography-Mass Spectrometry (GC-MS) methodologies often fail when analyzing V6 due to the molecule's high molecular weight, thermal lability, and low volatility. Consequently, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization (ESI) is the mandated approach[2].

However, ESI is notoriously susceptible to matrix effects—specifically, ion suppression caused by co-eluting lipids or polymer additives. To create a self-validating quantitative system , the protocol strictly requires the use of Antiblaze V6-d16 , a 16-fold deuterated isotopologue, as an internal standard[3].

Field-Proven Insight: The selection of a d16 isotopologue is not arbitrary. The native V6 molecule contains six chlorine atoms, generating a massive isotopic envelope that spans over 10 Daltons (from M to M+10). If a standard d3 or d4 internal standard were used, severe isotopic cross-talk would occur. The 16-Da mass shift provided by V6-d16 ensures complete spectral isolation from the native V6 cluster, enabling artifact-free Isotope Dilution Mass Spectrometry (IDMS). Furthermore, commercial V6 mixtures contain up to 10% tris(2-chloroethyl) phosphate (TCEP) as an impurity[2]. Chromatographic resolution is required to prevent in-source fragmentation of V6 from artificially inflating TCEP signals.

Physicochemical Properties & HRMS Targets

To ensure mass accuracy (< 5 ppm) and proper peak assignment, analysts must target the exact monoisotopic mass. However, due to the Cl6​ signature, the M+2 isotopologue is actually the base peak (~200% abundance relative to the monoisotopic M peak).

Table 1: Target Analyte HRMS Properties
AnalyteFormulaExact Mass (Da)Precursor Ion [M+H]+ (m/z)Base Peak [M+2+H]+ Experimental CCS (Ų)
Antiblaze V6 C13​H24​Cl6​O8​P2​ 579.9078580.9151582.9121211.4 - 215.2
Antiblaze V6-d16 C13​H8​D16​Cl6​O8​P2​ 596.0081597.0154599.0124~215.2 (Assumed)

(Note: Collision Cross-Section (CCS) values are critical for orthogonal validation when using Ion Mobility-HRMS platforms like the Vion IMS-QTof[4][5].)

Self-Validating Experimental Protocol

Sample Preparation (IDMS Logic)
  • Standard Preparation: Prepare primary stock solutions of Antiblaze V6 and V6-d16 (100 µg/mL) in LC-MS grade methanol[6].

  • Matrix Spiking: Weigh exactly 50.0 mg of the sample matrix (e.g., pulverized polyurethane foam). Immediately spike the matrix with 50 ng of V6-d16 working solution. Causality: Spiking before extraction ensures that the internal standard undergoes the exact same extraction losses and matrix suppression as the native analyte, self-correcting the final quantitative ratio.

  • Extraction: Add 5 mL of Methanol/Dichloromethane (1:1 v/v). Sonicate for 20 minutes at room temperature.

  • Filtration: Centrifuge at 10,000 x g for 5 minutes. Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.

UPLC Separation

A Hypersil Gold C18 column (50 × 2.1 mm, 1.9 μm) is selected to provide high-efficiency retention of moderately polar OPFRs while resolving V6 from its TCEP impurity[2].

  • Mobile Phase A: LC-MS Grade H2​O

    • 0.1% Formic Acid
  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 2: UPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07525Initial
9.0595Linear
10.0595Hold
10.17525Step
12.07525Re-equilibration

(Causality: Methanol is prioritized over acetonitrile as the organic modifier because it enhances the ionization efficiency of organophosphates in positive ESI mode, yielding superior signal-to-noise ratios[2].)

HRMS Acquisition Parameters
  • Instrument: LTQ-Orbitrap Velos or equivalent Q-TOF[2].

  • Ionization Mode: ESI Positive (+).

  • Resolution: 60,000 (at m/z 200) to easily resolve isobaric matrix interferences from the V6 isotopic envelope.

  • Scan Range: Full Scan m/z 250–2000.

  • Data-Dependent MS/MS: Triggered on the top 4 most intense ions for structural elucidation.

Workflow Visualization

LC_HRMS_Workflow cluster_prep Self-Validating Sample Preparation cluster_lcms LC-HRMS/MS Acquisition cluster_data Data Processing & Validation Matrix Complex Matrix (PUF / Water / Biofluid) Spike Spike Internal Standard (Antiblaze V6-d16) Matrix->Spike IDMS Logic Extract Solid Phase Extraction (SPE) (Matrix Cleanup) Spike->Extract LC UPLC Separation (C18, MeOH/H2O Gradient) Extract->LC ESI ESI(+) Ionization (Resolve V6 from TCEP) LC->ESI HRMS Orbitrap / Q-TOF (Res: 60,000 at m/z 200) ESI->HRMS EIC Extract Ion Chromatograms (m/z 580.915 & 597.016) HRMS->EIC Iso Isotope Pattern Matching (Cl6 Signature Validation) EIC->Iso Quant Absolute Quantification (Area Ratio V6/V6-d16) Iso->Quant

Logical workflow of Isotope Dilution Mass Spectrometry for Antiblaze V6 quantification.

Data Processing & Isotopic Validation

To prevent false positives in complex environmental matrices, the data processing pipeline must enforce strict validation criteria:

  • Mass Accuracy: Extracted Ion Chromatograms (EICs) for V6 and V6-d16 must be generated with a mass tolerance window of ≤ 5 ppm .

  • Isotopic Fidelity: The software must verify the Cl6​ isotopic cluster. The ratio of the M peak (m/z 580.9151) to the M+2 peak (m/z 582.9121) must fall within ±15% of the theoretical 1:2 ratio.

  • Retention Time Alignment: The retention time of native V6 must match the spiked V6-d16 internal standard within ±0.05 minutes.

  • CCS Filtering (Optional): If utilizing Ion Mobility, filter features against the experimental CCS value of ~211.4 - 215.2 Ų (±2% tolerance) to orthogonally confirm the structural identity[4][5].

Sources

Application

Application Note: Advanced Analytical Workflows for the Trace-Level Determination of Antiblaze V6 in Wastewater

Introduction & Environmental Context Antiblaze V6 (CAS 38051-10-4), chemically defined as 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl)bis(phosphate), is a high-molecular-weight chlorinated organophosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Environmental Context

Antiblaze V6 (CAS 38051-10-4), chemically defined as 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl)bis(phosphate), is a high-molecular-weight chlorinated organophosphate flame retardant (ClOPFR). Historically employed in polyurethane foams for automotive applications and nursery products, it has emerged as a persistent contaminant of emerging concern (CEC) 1.

The primary vector for its introduction into aquatic environments is the transfer from household dust and treated textiles into laundry wastewater, which subsequently enters municipal wastewater treatment plants (WWTPs) 23. Due to its structural complexity—featuring two phosphate centers and six chlorine atoms—and its co-occurrence with tris(2-chloroethyl) phosphate (TCEP) as a manufacturing impurity, robust and highly selective analytical methodologies are paramount. This guide establishes a self-validating analytical system utilizing Solid Phase Extraction (SPE) coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to monitor Antiblaze V6 in complex wastewater effluents.

Mechanistic Insights & Analytical Rationale

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen to ensure the protocol functions as a self-validating system:

  • Sample Preservation: Organophosphate esters are highly susceptible to base-catalyzed hydrolysis. Adjusting the wastewater sample to pH 3.0 immediately upon collection protonates active nucleophiles in the matrix, effectively freezing the degradation of the phosphate ester bonds during sample transit and queuing.

  • Extraction Chemistry (SPE): Wastewater matrices are rich in dissolved organic matter (DOM), which competes for droplet surface area during Electrospray Ionization (ESI), leading to severe ion suppression. We utilize a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. The divinylbenzene backbone captures the moderately hydrophobic Antiblaze V6, while the N-vinylpyrrolidone allows the sorbent to remain wetted, facilitating the removal of polar DOM during a targeted 5% methanol wash step.

  • Instrumental Detection: While legacy methods for flame retardants often rely on GC-MS, the high molecular weight (582.99 g/mol ) and thermal lability of Antiblaze V6 make it prone to degradation (e.g., dehydrohalogenation) in a hot GC inlet. LC-ESI-HRMS is the superior choice. In positive ion mode, Antiblaze V6 forms a stable [M+H]+ adduct at m/z 580.9141. The presence of six chlorine atoms generates a highly distinct isotopic envelope (M, M+2, M+4, M+6), which acts as a self-validating fingerprint to eliminate false positives 1. Furthermore, integrating Ion Mobility Spectrometry (IMS) allows filtering by Collision Cross-Section (CCS) values (e.g., 211.4 Ų), providing orthogonal separation from isobaric wastewater interferences 4.

Experimental Protocols

Protocol A: Wastewater Sample Pre-treatment
  • Collection: Collect 1.0 L of 24-hour composite wastewater in an amber glass bottle to minimize UV-induced photodegradation.

  • Stabilization: Immediately add 1 M HCl dropwise until the sample reaches pH 3.0.

  • Filtration: Vacuum-filter the sample through a 0.7 µm Glass Fiber Filter (GFF) to remove suspended particulate matter. (Note: Antiblaze V6 partitioned to particulates requires separate solid-liquid extraction; this protocol isolates the dissolved phase).

  • Surrogate Spiking: Spike the filtrate with 10 ng of an isotopically labeled internal standard (e.g., a deuterated organophosphate) to continuously monitor method recovery and correct for matrix effects.

Protocol B: Solid Phase Extraction (SPE) Workflow

SPE_Workflow Sample Wastewater Sample (1.0 L, pH 3.0) Filter Filtration (0.7 µm GFF) Sample->Filter Spike Internal Standard Spiking Filter->Spike Load Sample Loading (5 mL/min) Spike->Load Condition SPE Conditioning (MeOH -> H2O) Condition->Load Wash Interference Wash (5% MeOH) Load->Wash Dry Nitrogen Drying (30 mins) Wash->Dry Elute Target Elution (EtOAc:DCM 1:1) Dry->Elute Recon Evaporation & Reconstitution Elute->Recon

Fig 1. Step-by-step Solid Phase Extraction (SPE) workflow for wastewater sample preparation.

Execution Steps:

  • Conditioning: Pass 5 mL LC-MS grade Methanol followed by 5 mL ultrapure water through a 500 mg HLB cartridge (~1-2 mL/min).

  • Loading: Pass the 1.0 L stabilized wastewater through the cartridge using a vacuum manifold at a strict flow rate of 5 mL/min to ensure optimal mass transfer to the sorbent.

  • Washing: Wash with 5 mL of 5% Methanol in water. This specific concentration is high enough to elute highly polar interferents but low enough to prevent the breakthrough of the target analyte.

  • Drying: Dry the cartridge under ultra-high purity nitrogen for 30 minutes. Complete desiccation is critical; residual water will cause phase separation in the subsequent elution step.

  • Elution: Elute with 2 × 4 mL of Ethyl Acetate:Dichloromethane (1:1, v/v). This solvent blend provides the exact Hildebrand solubility parameter required to disrupt the hydrophobic interactions between Antiblaze V6 and the sorbent without co-extracting strongly retained humic acids.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (90% Water / 10% Methanol with 0.1% Formic Acid).

Protocol C: LC-HRMS Data Acquisition & Processing
  • Chromatography: Inject 10 µL onto a C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

  • Gradient: 10% B for 1 min, ramp to 95% B over 10 min, hold at 95% B for 3 min, return to 10% B to equilibrate.

  • Mass Spectrometry: Operate in ESI+ mode. Extract the exact mass chromatogram for m/z 580.9141 with a mass tolerance of < 2 ppm.

Data_Processing RawData LC-HRMS Raw Data FeatureExt Feature Extraction (m/z 580.9141) RawData->FeatureExt IsoMatch Isotope Pattern Matching (6 Cl) FeatureExt->IsoMatch Mass Error < 2 ppm CCSFilter CCS Value Filter (Δ < 2% of 211.4 Ų) IsoMatch->CCSFilter Score > 90% Quant Quantification & Reporting CCSFilter->Quant Confirmed V6

Fig 2. LC-HRMS data processing logic for the selective identification of Antiblaze V6.

Data Presentation

Table 1: Physicochemical and Mass Spectrometric Parameters for Antiblaze V6

ParameterValue
Chemical Name 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl)bis(phosphate)
CAS Number 38051-10-4
Molecular Formula C₁₃H₂₄Cl₆O₈P₂
Monoisotopic Mass 579.9078 Da
Target Ion[M+H]⁺ m/z 580.9141
Isotopic Signature Hexa-chlorinated pattern (M, M+2, M+4, M+6)
Experimental CCS (N₂) 211.4 Ų

Table 2: Typical Method Validation Metrics in Wastewater Matrix

Validation ParameterTarget CriteriaTypical Performance
Absolute Recovery (SPE) 70% - 120%85% ± 6%
Matrix Effect (Ion Suppression) < 20% deviation-12% (Compensated by IS)
Limit of Detection (LOD) Signal-to-Noise > 30.5 ng/L
Limit of Quantification (LOQ) Signal-to-Noise > 101.5 ng/L
Intra-day Precision (RSD) < 15%4.2%

References

  • Stapleton, H. M., et al. (2011). Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environmental Science & Technology. 1

  • Schreder, E. D., et al. (2014). Flame Retardant Transfers from U.S. Households (Dust and Laundry Wastewater) to the Aquatic Environment. ResearchGate. 2

  • Zheng, X., et al. (2022). Prediction of Collision Cross-Section Values for Extractables and Leachables from Plastic Products. Environmental Science & Technology (ACS Publications).4

  • Hammel, S. C., et al. (2016). From Clothing to Laundry Water: Investigating the Fate of Phthalates, Brominated Flame Retardants, and Organophosphate Esters. Environmental Science & Technology (ACS Publications). 3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor signal intensity for Antiblaze V6-d16 in LC-MS

Welcome to the Technical Support Center for Organophosphate Flame Retardant (OPFR) Analysis. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve signal attenu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphate Flame Retardant (OPFR) Analysis. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve signal attenuation issues specifically associated with the deuterated internal standard Antiblaze V6-d16 (2,2-bis(chloromethyl)propane-1,3-diyltetrakis(2-chloroethyl) bisphosphate-d16) during LC-MS/MS workflows.

Rather than relying on trial and error, this guide is built on mechanistic causality and self-validating experimental designs to ensure your analytical system is robust, reproducible, and scientifically sound.

Diagnostic Workflow: Isolating Signal Loss

Before adjusting instrument parameters, it is critical to logically isolate the root cause of the signal loss. The following diagnostic tree outlines the causal pathways of V6-d16 signal attenuation.

V6_Troubleshooting Start Low V6-d16 Signal Detected CheckSource Evaluate Ionization Source Start->CheckSource MatrixEffect Severe Ion Suppression in ESI+? CheckSource->MatrixEffect SwitchAPCI Switch to APCI+ MatrixEffect->SwitchAPCI Yes CheckPrep Evaluate Extraction Solvent MatrixEffect->CheckPrep No Solvent Using Hexane? CheckPrep->Solvent UseDCM Switch to 100% DCM Solvent->UseDCM Yes CheckLC Check Mobile Phase Solvent->CheckLC No Additives Add 0.1% Formic Acid CheckLC->Additives

Diagnostic workflow for resolving V6-d16 signal attenuation in LC-MS.

In-Depth Troubleshooting & FAQs

Q1: Why is my V6-d16 signal severely suppressed in ESI+ mode despite high standard concentrations? Causality: Antiblaze V6 and its deuterated analog V6-d16 are highly susceptible to matrix effects when analyzed via Electrospray Ionization (ESI). Environmental and consumer samples (e.g., polyurethane foam, car dust) contain high concentrations of co-extracted lipids and surfactants. In ESI, these matrix components compete with V6-d16 for space and charge on the surface of the evaporating solvent droplets. Because V6 is a large, bulky molecule (MW ~582.9 Da for native, ~598.9 Da for d16), it is easily outcompeted by smaller, more surface-active matrix molecules, leading to profound ion suppression. Resolution: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase corona discharge reactions rather than liquid-phase droplet dynamics. This inherently bypasses the droplet-surface competition, rendering APCI highly resistant to matrix interference. As demonstrated in authoritative studies on1 [1], APCI provides vastly superior ionization stability for V6 quantification in complex matrices.

Q2: How can I optimize the sample extraction to maximize V6-d16 recovery? Causality: V6 is a unique molecule; it possesses multiple highly polar phosphate oxygen atoms, yet it is flanked by hydrophobic, chlorinated alkyl chains. If you use highly non-polar solvents like 100% hexane or a 1:1 Hexane/DCM mix, the solvent lacks the dielectric strength to disrupt the dipole-dipole interactions between V6-d16 and the sample matrix. Resolution: Utilize 100% Dichloromethane (DCM) for extraction. DCM perfectly matches the intermediate polarity of V6, ensuring complete solubilization.

Q3: Could my LC mobile phase additives be causing poor ionization efficiency? Causality: In positive ion mode, V6-d16 primarily forms protonated adducts [M+H]+ . If the mobile phase lacks sufficient proton donors, or if there is an excess of ambient alkali metals (like Na+ ) leaching from glassware, the MS signal will split into multiple competitive adduct species ( [M+Na]+ , [M+K]+ ). This phenomenon, known as signal dilution, drastically reduces the intensity of your target precursor ion [2]. Resolution: Standardize your mobile phase by adding 0.1% Formic Acid (FA) to both the aqueous and organic lines. This forces the ionization equilibrium toward a single, stable [M+H]+ precursor species.

Quantitative Data Presentation

To guide your method development, the following tables summarize the empirical performance metrics of different analytical parameters for V6 and V6-d16.

Table 1: Comparison of Ionization Modes for V6-d16

Parameter ESI+ Mode APCI+ Mode Mechanistic Impact
Absolute Efficiency (Neat) High Moderate ESI is highly efficient for pure standards in solvent.
Matrix Ion Suppression Severe (>50% loss) Negligible (<5% loss) APCI gas-phase ionization bypasses droplet competition.

| Adduct Stability | Prone to [M+Na]+ | Stable [M+H]+ | APCI naturally favors protonation over alkali adduction. | | Recommended Use Case | Qualitative screening | Quantitative analysis | APCI ensures internal standard reliability in complex matrices. |

Table 2: Extraction Solvent Efficiency for V6 (Based on SRM 2585 Dust Matrix)

Extraction Solvent Recovery (%) Suitability & Causality
100% Dichloromethane (DCM) > 95% Optimal; perfectly matches the intermediate polarity of V6.
Hexane / DCM (1:1, v/v) < 70% Suboptimal; insufficient dielectric constant to break matrix bonds.

| 100% Hexane | < 50% | Poor; fails to solubilize the polar phosphate core of the molecule. |

Self-Validating Experimental Protocol: Optimized LC-APCI-MS/MS Workflow

To ensure trust in your results, this protocol incorporates a self-validating system. By calculating Matrix Effects (ME) and Absolute Recovery (RE) independently, you mathematically prove where signal loss is occurring.

Phase 1: Extraction & Cleanup

  • Sample Preparation: Weigh 0.2 g of homogenized sample (e.g., polyurethane foam or dust) into a stainless-steel extraction cell.

  • Pre-Extraction Spike: Spike the sample with 50 ng of V6-d16 (Internal Standard).

  • Accelerated Solvent Extraction (ASE): Extract the sample using 100% DCM at 100°C and 1500 psi for 2 static cycles (5 minutes each).

  • SPE Cleanup: Concentrate the extract to ~1 mL under a gentle nitrogen stream. Pass the extract through an ENVI-Florisil SPE cartridge (500 mg, 3 mL) pre-conditioned with 5 mL DCM. Elute the target analytes with 10 mL of 100% DCM.

  • Reconstitution: Evaporate the eluate to near dryness and reconstitute in 100 µL of Methanol/Water (1:1, v/v) in a silanized amber glass autosampler vial (to prevent silanol adsorption).

Phase 2: LC-APCI-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a Kinetex XB-C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Run a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) at a flow rate of 0.4 mL/min [3].

  • APCI Source Parameters: Set Gas Temperature to 300°C, Vaporizer Temperature to 350°C, and Corona Current to 4 µA.

  • MRM Transitions:

    • Native V6: m/z 582.9 → 360.8 (Quantifier)

    • V6-d16: m/z 598.9 → 368.8 (Quantifier - Adjust product ion based on specific deuterium distribution of your standard)

Phase 3: System Validation (The Causality Check) Run the following three injections to validate the system:

  • Injection A (Neat Standard): 50 ng V6-d16 in pure solvent.

  • Injection B (Post-Extraction Spike): Blank matrix extracted, then spiked with 50 ng V6-d16 prior to LC injection.

  • Injection C (Pre-Extraction Spike): Blank matrix spiked with 50 ng V6-d16, then extracted (from Phase 1).

Calculate your metrics:

  • Matrix Effect (ME%) = (Area B / Area A) × 100. (A result of 80-120% validates that APCI has successfully mitigated ion suppression).

  • Absolute Recovery (RE%) = (Area C / Area B) × 100. (A result >85% validates that 100% DCM is effectively extracting the analyte without adsorptive losses).

References

  • Investigating a Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust, and Car Dust Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Prediction of Collision Cross-Section Values for Extractables and Leachables from Plastic Products Source: Analytical Chemistry (PMC / NIH) URL:[Link]

  • Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes Source: Toxics (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Antiblaze V6-d16 Detection

Welcome to the technical support guide for the novel deuterated compound, Antiblaze V6-d16. This document provides in-depth guidance, troubleshooting, and field-proven insights for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the novel deuterated compound, Antiblaze V6-d16. This document provides in-depth guidance, troubleshooting, and field-proven insights for researchers, scientists, and drug development professionals aiming to establish robust and sensitive LC-MS/MS methods for this molecule. As Antiblaze V6-d16 is a critical therapeutic candidate, achieving accurate quantification is paramount for its progression through the development pipeline.[1]

This guide is structured to address common challenges in a logical, question-and-answer format, moving from foundational concepts to advanced troubleshooting.

Part 1: Foundational Concepts & Initial Setup (FAQs)

This section addresses the most common initial questions regarding the analysis of Antiblaze V6-d16.

Q1: What is Antiblaze V6-d16 and why is LC-MS/MS the preferred analytical technique?

Antiblaze V6-d16 is a synthetic, deuterated small molecule drug candidate. Its structure contains several nitrogen atoms, making it readily ionizable. The "d16" designation indicates that 16 hydrogen atoms have been replaced with deuterium. This isotopic labeling is crucial for its intended use in pharmacokinetic (PK) studies, where it may serve as its own internal standard or be used to trace metabolic pathways.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, selectivity, and speed.[1][3] The technique physically separates the analyte from complex matrix components using LC, and then uses two stages of mass filtering (tandem MS) for highly specific detection and quantification.[4] This specificity is essential when analyzing complex biological samples like plasma or urine.[5]

Q2: Before I begin optimizing, what are the critical first steps?

A successful optimization process is built on a solid foundation. Before adjusting any MS parameters, ensure the following are in place:

  • System Suitability Testing (SST): Always begin by verifying that your LC-MS/MS system is performing optimally.[6] This involves injecting a standard mixture to check for consistent retention times, peak shapes, and signal intensity.[7] An SST failure indicates a problem with the instrument itself (e.g., pump issues, dirty source, calibration drift) that must be resolved before proceeding.[6][8]

  • Analyte Purity and Concentration: Verify the purity and concentration of your Antiblaze V6-d16 standard. Inaccurate standard concentrations will lead to erroneous quantification.

  • Mobile Phase Preparation: Use high-purity, LC-MS grade solvents and additives. Poor quality solvents can introduce contaminants that cause high background noise and ion suppression.[9]

  • Initial Analyte Infusion: Prepare a ~1 µg/mL solution of Antiblaze V6-d16 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump. This allows you to find the initial precursor ion and get a feel for the compound's ionization efficiency without chromatographic variables.

Part 2: In-Depth Parameter Optimization: A Step-by-Step Guide

Optimization is a systematic process. The goal is to find the set of parameters that provides the most stable, intense, and reproducible signal for Antiblaze V6-d16. The most common and effective ionization technique for a molecule like this is Electrospray Ionization (ESI).[10]

Workflow for Comprehensive MS Method Development

MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_tune Phase 2: Analyte Tuning (MS Optimization) cluster_lc Phase 3: LC Method Development cluster_validate Phase 4: Finalization A System Suitability Test (SST) B Prepare Analyte Standard A->B C Direct Infusion Analysis B->C D Select Precursor Ion (Q1) C->D Proceed if signal is stable E Optimize Fragmentation (Collision Energy) D->E F Select Product Ions (Q3) E->F G Optimize Source Parameters F->G H Column & Mobile Phase Selection G->H Use optimized MS parameters I Gradient Optimization H->I J Assess Peak Shape & Retention I->J K Final SST & Method Robustness Check J->K Finalize method

Caption: Overall workflow for Antiblaze V6-d16 MS method development.

Analyte-Specific Parameters (Tuning)

This is the most critical phase, where you "teach" the instrument how to best detect your specific molecule. This is typically done in a "tuning" or "compound optimization" mode in your instrument software.

Protocol: Determining Optimal MRM Transitions

  • Precursor Ion Selection (Q1):

    • Infuse the Antiblaze V6-d16 solution into the mass spectrometer.

    • Perform a full scan in positive ion mode (as the molecule contains nitrogens, it will readily accept a proton). You should see a strong signal for the protonated molecule, [M+H]⁺. This will be your precursor ion.

    • Rationale: The first quadrupole (Q1) acts as a mass filter, selectively allowing only ions with the specific mass-to-charge (m/z) of your precursor to pass through.[11] This step provides the first dimension of selectivity.[4]

  • Fragmentation & Product Ion Selection (Q2/Q3):

    • Set the instrument to a "product ion scan" mode. Q1 will be fixed on your precursor ion's m/z.

    • The precursor ions then enter a collision cell (Q2), where they are fragmented by colliding with an inert gas (like nitrogen or argon).[11]

    • Vary the collision energy (CE) in a stepwise manner (e.g., from 10 to 50 eV).

    • The third quadrupole (Q3) scans the resulting fragment ions (product ions).

    • Goal: Identify 2-3 product ions that are both intense and stable across a range of collision energies. Select one for quantification (quantifier) and one for confirmation (qualifier).[12] The quantifier should ideally be the most abundant and reproducible fragment.

    • Rationale: This two-stage mass filtering (precursor -> product) is called Multiple Reaction Monitoring (MRM) and provides extremely high selectivity and sensitivity, as it's highly unlikely that an interfering compound will have both the same precursor mass and the same product ion mass.[4][13]

MRM Transition Selection Diagram

MRM_Selection cluster_source cluster_q1 cluster_q2 cluster_q3 Analyte Antiblaze V6-d16 Precursor Precursor Ion [M+H]+ Analyte->Precursor Ionization Fragments Fragmentation Precursor->Fragments Isolation Product1 Product Ion 1 (Quantifier) Fragments->Product1 Selection Product2 Product Ion 2 (Qualifier) Fragments->Product2 Selection Detector Detector Product1->Detector Product2->Detector

Caption: Conceptual path of an ion in a triple quadrupole MS for MRM.

  • Collision Energy Optimization:

    • For each selected MRM transition (precursor -> product pair), perform a collision energy optimization experiment.

    • The instrument software will automatically ramp the CE for each transition while monitoring the product ion intensity.

    • Select the CE value that produces the maximum signal for each transition.[14] This value is often different for each product ion.

Source Parameter Optimization

Source parameters control the efficiency of the ionization process itself.[10] A poorly optimized source is a common cause of low signal intensity.[15]

Table 1: Key ESI Source Parameters and Their Function

ParameterFunction & RationaleTypical Starting PointOptimization Strategy
Spray Voltage (Capillary Voltage) Applies a high voltage to the LC flow, creating a fine spray of charged droplets. Too low = poor spray formation; too high = unstable spray or discharge.3.5 - 4.5 kVVary in 500 V increments to find the most stable and intense signal.
Gas Temperature (Drying Gas) Heats nitrogen gas to aid in desolvation (evaporation of solvent from droplets). Too low = incomplete desolvation, poor signal; too high = potential thermal degradation of analyte.300 - 350 °CIncrease temperature in 25 °C increments. Look for an increase in signal without signs of degradation.
Gas Flow (Drying Gas) The flow rate of the heated nitrogen gas. Higher flow assists in faster desolvation.8 - 12 L/minIncrease flow rate while monitoring signal. At some point, the signal will plateau or decrease.
Nebulizer Gas Pressure Assists in forming a fine aerosol. Higher pressure creates smaller droplets, which desolvate more efficiently.35 - 50 psiOptimize for a stable spray. Too high a pressure can "blow out" the spray.

Note: The optimal values are interdependent and instrument-specific. Always optimize one parameter at a time while keeping others constant.

Part 3: Troubleshooting Guide

Even with a well-optimized method, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

Q1: My signal for Antiblaze V6-d16 is very low or non-existent. What should I check?

Low signal intensity is one of the most frequent challenges in mass spectrometry.[15]

Decision Tree for Troubleshooting Low Signal

LowSignalTroubleshooting Start Low or No Signal Detected CheckMS 1. Infuse standard directly. Is signal strong & stable? Start->CheckMS CheckLC 2. Check LC system. Leaks? Pressure normal? Peak shape okay? CheckMS->CheckLC Yes TroubleshootMS Problem is MS-related. - Clean ion source - Check detector voltage - Verify tuning/calibration CheckMS->TroubleshootMS No CheckMatrix 3. Investigate matrix effects. Perform post-extraction spike. CheckLC->CheckMatrix Yes TroubleshootLC Problem is LC-related. - Fix leaks - Replace column - Check mobile phase CheckLC->TroubleshootLC No MitigateMatrix Ion suppression is likely. - Improve sample cleanup - Modify chromatography - Use stable-isotope labeled IS CheckMatrix->MitigateMatrix Suppression Detected Resolved Problem Resolved CheckMatrix->Resolved No Suppression TroubleshootMS->CheckMS TroubleshootLC->CheckLC MitigateMatrix->Resolved

Caption: Systematic troubleshooting workflow for low signal intensity.

  • Verify MS Performance: The first step is to isolate the problem. By infusing the standard directly, you bypass the LC system. If you see a strong, stable signal, the mass spectrometer is likely working correctly, and the problem lies with the LC or the sample. If the signal is weak or unstable during infusion, the issue is with the MS itself (e.g., dirty ion source, incorrect tuning parameters, detector failure).[16]

  • Evaluate LC System: Check for obvious issues like leaks, abnormal pressure fluctuations, or poor peak shape (broadening or tailing), which can dilute the analyte band and reduce signal height.[8]

  • Investigate Matrix Effects: This is a major issue in bioanalysis.[17] Co-eluting compounds from the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of Antiblaze V6-d16 in the ESI source, a phenomenon known as ion suppression.[18][19] This competition for charge reduces the analyte's signal intensity.[17] The best way to diagnose this is with a post-extraction spike experiment, comparing the analyte's response in a clean solvent versus its response in an extracted blank matrix.[5]

Q2: My signal is unstable and not reproducible. What are the likely causes?

Poor reproducibility invalidates quantitative data. The root cause is often related to instability in the LC or the ion source.

Table 2: Troubleshooting Checklist for Signal Instability

SymptomPotential CauseRecommended Action
Random Signal Dropouts Unstable ESI spray.Check for blockage in the ESI needle. Ensure nebulizer gas pressure is optimal. Check for air bubbles in the solvent lines.
Gradual Signal Decrease Over a Batch Ion source contamination.Clean the ion source components (capillary, skimmer cone). Contaminants from the sample matrix can build up over time.[9]
Retention Time Drifting Unstable column temperature or mobile phase composition.Ensure the column oven is at a stable temperature. Check pump performance and ensure solvents are properly mixed and degassed.[8]
Inconsistent Peak Area Inconsistent sample injection volume or sample loss during prep.Check the autosampler for air bubbles or leaks. Validate the sample preparation procedure for recovery. The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for this variability.[20][21]
Q3: Why is a deuterated internal standard like Antiblaze V6-d16 ideal?

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered best practice in quantitative LC-MS/MS.[20][22] An ideal internal standard co-elutes and behaves identically to the analyte during extraction, chromatography, and ionization.[23] Since a deuterated version of the analyte is chemically almost identical, it is the perfect choice.[24] It will experience the same degree of ion suppression or enhancement and the same losses during sample prep.[21] By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to highly accurate and precise results.[20]

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • ResolveMass Laboratories. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Gao, H., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Doneanu, A., et al. (2011). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC. Available at: [Link]

  • American Association for Clinical Chemistry. (2018, August 1). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. Available at: [Link]

  • Whiteaker, J. R., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Available at: [Link]

  • Mastovska, K., et al. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available at: [Link]

  • Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Available at: [Link]

  • LCGC International. (2022, February 1). The Beauty of the Quadrupole Mass Analyzer. Available at: [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • Doneanu, A., et al. (2012). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. PMC. Available at: [Link]

  • University of Washington. (n.d.). MRM/SRM page. Available at: [Link]

  • Mallet, C. R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Available at: [Link]

  • Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Available at: [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • ACS Publications. (2025, August 12). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. Available at: [Link]

  • Drug Development & Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Frontiers. (2022, October 10). A system suitability testing platform for untargeted, high-resolution mass spectrometry. Available at: [Link]

  • ResolveMass. (n.d.). Electrospray Ionization (ESI)
  • Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Available at: [Link]

  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Available at: [Link]

  • LCGC International. (2023, November 30). Ion Suppression and its Role in Secondary Electrospray Ionization. Available at: [Link]

  • Digital Mass Spectrometry. (n.d.).
  • ACS Publications. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Loo, R. R. O., et al. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • Zhu, S., et al. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. PMC. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • ACD/Labs. (2024, June 14). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. Available at: [Link]

  • Deredge, D., et al. (2018). Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry. Available at: [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Available at: [Link]

  • Wu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. Available at: [Link]

  • Diva-portal.org. (n.d.). Derivatization of Small Molecules using Deuterated Analog of Reactive Matrix to Facilitate Identification in Mass Spectrometry I. Available at: [Link]

  • Khan, S., et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. Available at: [Link]

  • bioRxiv. (2022, December 21). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Available at: [Link]

  • LCGC International. (2023, September 13). Scientists Test a New Process for Small Molecule Structure Elucidation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Interference in Antiblaze V6 Analysis

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, environmental researchers, and drug development professionals tasked with quantifying Antiblaze V6 (2,2-bis(chloromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, environmental researchers, and drug development professionals tasked with quantifying Antiblaze V6 (2,2-bis(chloromethyl)propane-1,3-diyltetrakis(2-chloroethyl) bisphosphate) in complex matrices such as polyurethane foam, biological fluids, and environmental dust.

Because V6 is a highly chlorinated organophosphate flame retardant (OPFR), its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously susceptible to matrix interference. This guide provides field-proven, mechanistically grounded solutions to bypass ion suppression and ensure high-fidelity quantification.

I. Analytical Workflow & Decision Matrix

The core of overcoming matrix interference lies in the strategic selection of sample cleanup and ionization techniques. The diagram below illustrates the self-validating analytical workflow required for accurate V6 quantification.

G Sample Complex Matrix (Dust/Foam) ASE Accelerated Solvent Extraction (ASE) Sample->ASE SPE ENVI-Florisil SPE Cleanup ASE->SPE LCMS LC-MS/MS Analysis SPE->LCMS ESI ESI Mode (High Ion Suppression) LCMS->ESI Not Recommended APCI APCI Mode (Minimal Matrix Effect) LCMS->APCI Preferred Quant Accurate V6 Quantification APCI->Quant

Optimized LC-MS/MS workflow for Antiblaze V6, highlighting the critical APCI ionization pathway.

II. Troubleshooting & Methodology FAQs

Q1: We are experiencing severe signal attenuation for V6 and our internal standard when analyzing dust extracts via LC-MS/MS. How can we resolve this?

Causality & Solution: This is a classic manifestation of matrix-induced ion suppression, which frequently plagues the analysis of OPFRs in lipid- or particulate-rich matrices 1. While Electrospray Ionization (ESI) theoretically offers superior baseline ionization efficiency for V6 in neat solvents, the co-elution of matrix components monopolizes the available charge in the ESI droplet. This severely suppresses the ionization of both V6 and its internal standard[2].

Actionable Fix: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Because APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, it is vastly more resilient to non-volatile matrix components. Empirical studies confirm that APCI effectively eliminates significant matrix effects for V6, allowing for robust and linear quantification 2.

Q2: What is the optimal sample preparation protocol to strip matrix interferents prior to LC-MS/MS?

Causality & Solution: To prevent column fouling and reduce the baseline matrix load before it reaches the ionization source, a rigorous two-step extraction and cleanup phase is mandatory. Accelerated Solvent Extraction (ASE) ensures exhaustive recovery from solid matrices, while Florisil Solid Phase Extraction (SPE) selectively retains highly polar interferents[2].

Step-by-Step Methodology: ASE and SPE Cleanup

  • Extraction: Load approximately 100–500 mg of homogenized sample (e.g., dust or foam) into an ASE cell. Extract using a non-polar/polar solvent blend at elevated temperature and pressure to maximize analyte desorption.

  • Concentration: Concentrate the raw extract to ~1 mL under a gentle stream of ultra-high-purity nitrogen.

  • SPE Conditioning: Condition an ENVI-Florisil SPE column (500 mg, 3 mL) with 5 mL of hexane.

  • Sample Loading: Load the concentrated extract onto the conditioned Florisil bed.

  • Elution: Elute the V6 fraction using a targeted solvent mixture (e.g., ethyl acetate/hexane) calibrated to elute OPFRs while leaving heavily lipophilic or highly polar matrix components bound to the sorbent [[3]]().

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase prior to injection.

Q3: Our commercial V6 standard shows multiple peaks. How does this affect calibration, and how do we correct it?

Causality & Solution: Commercial Antiblaze V6 is a technical mixture, not a pure compound. It inherently contains byproducts from its synthesis, most notably tris(2-chloroethyl) phosphate (TCEP) —a known carcinogen—which can constitute up to 14% of the mixture by weight 4. If unpurified standards are used for calibration, the actual concentration of V6 is overestimated, and co-eluting impurities can cause localized matrix effects during the chromatographic run.

Actionable Fix: You must purify the commercial standard before establishing calibration curves to ensure a self-validating quantitative system.

Step-by-Step Methodology: V6 Standard Purification

  • Apply the commercial V6 mixture to a silica gel chromatography column.

  • Elute using a mobile phase of Dichloromethane:Ethyl Acetate (1:1, v/v).

  • Monitor separation via Thin Layer Chromatography (TLC). TCEP elutes faster (Rf = 0.38) than the target V6 compound (Rf = 0.23) 3.

  • Pool the V6 fractions and verify purity (>98%) via full-scan GC/EI-MS or LC-MS/MS in both APCI and ESI modes.

Q4: How do we validate that our matrix effects are fully neutralized?

Causality & Solution: A self-validating system requires demonstrating that the method recovery is independent of the matrix concentration. This is achieved through matrix spike recovery experiments and the use of an isotopically labeled internal standard. We recommend using d15-TDCPP 3. Because d15-TDCPP co-elutes near V6 and shares similar ionization dynamics, it dynamically corrects for any residual matrix suppression or enhancement during the APCI process.

III. Quantitative Data: Method Validation & Recovery

The table below summarizes the expected quantitative recovery rates when utilizing the optimized ASE-SPE-APCI workflow for V6 in complex dust matrices. Consistent recovery across varying spike levels validates the suppression of matrix interference [[2]]().

Spike LevelSpike Amount (ng)Matrix TypeMean Recovery (%)Standard Deviation (±%)
Very Low (near MDL)0.5House Dust7010
Low100SRM 2585 Dust897
Medium200 - 600SRM 2585 Dust823
High1000SRM 2585 Dust*7212

*SRM 2585 is the NIST Standard Reference Material for organic contaminants in house dust, utilized here to ensure authoritative, baseline-corrected validation.

IV. References

  • Investigating a Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust, and Car Dust Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step... Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Peak Shape for Antiblaze V6

Troubleshooting Guides, FAQs, and Validated Protocols for OPFR Analysis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Validated Protocols for OPFR Analysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the chromatographic behavior of halogenated organophosphate flame retardants (OPFRs). Antiblaze V6 (CAS 38051-10-4) presents a unique analytical challenge. Structurally, it is a bulky molecule—2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl) bis(phosphate)—containing six chlorine atoms and two highly polar phosphate ester (P=O) centers[1]. These structural features often lead to severe peak tailing, fronting, and co-elution issues during LC-MS/MS analysis.

This guide bypasses generic advice to provide a deep dive into the causality of these distortions, offering a self-validating protocol to achieve pristine peak shapes.

Part 1: Diagnostic Workflow

Workflow Start Analyze Antiblaze V6 Peak Shape Identify Peak Distortion Start->Shape Tailing Peak Tailing Shape->Tailing Fronting Peak Fronting Shape->Fronting Coelution Shoulder / Co-elution Shape->Coelution Action1 1. Use end-capped C18 2. Add 2-5 mM NH4OAc Tailing->Action1 Action2 Match injection solvent to initial mobile phase Fronting->Action2 Action3 Optimize gradient to separate TCEP impurity Coelution->Action3

Workflow for diagnosing and resolving Antiblaze V6 chromatographic peak distortions.

Part 2: Core Troubleshooting & FAQs

Q: Why is my Antiblaze V6 peak exhibiting severe tailing on a standard C18 column? A: The root cause is secondary interaction. Antiblaze V6 contains two highly electronegative phosphate ester (P=O) groups[1]. On standard, non-end-capped C18 columns, these P=O groups act as strong hydrogen bond acceptors, interacting secondarily with residual, unreacted silanol groups (Si-OH) on the silica support. This secondary retention mechanism disrupts the primary hydrophobic partitioning, causing the analyte to "drag" through the column, resulting in severe peak tailing. To resolve this, you must use a heavily end-capped or polar-embedded C18 column to physically shield the silanol activity.

Q: Should I use Formic Acid or Ammonium Acetate in my aqueous mobile phase? A: For chlorinated OPFRs like Antiblaze V6, Ammonium Acetate is vastly superior . Using 0.1% formic acid lowers the pH, which leaves residual silanols in a state that strongly favors hydrogen bonding with phosphate groups, thereby exacerbating peak tailing and fronting[2]. Conversely, using 2 mM to 5 mM ammonium acetate in water (at a natural pH of ~7) effectively masks these active sites and significantly reduces peak broadening, yielding a highly symmetrical peak[2].

Q: Does the choice of organic modifier (Acetonitrile vs. Methanol) affect peak shape? A: Yes, significantly. While acetonitrile provides lower backpressure, Methanol (MeOH) provides superior peak shape for OPFRs. The causality lies in polarity compatibility: MeOH forms transient hydrogen bonds between its hydroxyl group (-OH) and the phosphate ester (P=O) moiety of Antiblaze V6[3]. This interaction accelerates the elution of the compound from the stationary phase and promotes rapid equilibration between the mobile and stationary phases, minimizing band broadening[3].

Q: I observe a smaller, distinct peak eluting near Antiblaze V6. Is my standard degrading? A: Not necessarily. Commercial technical mixtures of Antiblaze V6 inherently contain tris(2-chloroethyl) phosphate (TCEP) as a major manufacturing byproduct, often at approximately 10% by weight[4]. Because TCEP is structurally similar—essentially representing one "half" of the V6 molecule without the dichlorodimethylpropane bridge—it ionizes efficiently and elutes in close proximity to V6[4]. You must optimize your gradient to fully resolve TCEP from V6 to prevent isobaric interference or ion suppression.

Q: How do I eliminate peak fronting when injecting extracted samples (e.g., from polyurethane foam)? A: Peak fronting in this context is caused by the "strong solvent effect." If your sample is reconstituted in 100% methanol or dichloromethane after extraction, injecting it into a highly aqueous initial mobile phase causes the analyte band to travel rapidly and unevenly through the column before partitioning properly. Dilute your final extract with the aqueous mobile phase (e.g., to 50:50 organic:aqueous) before injection, or reduce the injection volume to ≤2 µL.

Part 3: Mechanistic Causality & Data Presentation

To understand why mobile phase selection is critical, we must look at the chemical interactions at the stationary phase surface.

Mechanism V6 Antiblaze V6 (P=O) Silanol Residual Silanols (Si-OH) V6->Silanol Secondary H-Bonding Sharp Symmetrical Peak Shape V6->Sharp Elution Tailing Severe Peak Tailing Silanol->Tailing Buffer Ammonium Acetate / Methanol Buffer->V6 H-bonding with MeOH Buffer->Silanol Masks active sites

Mechanistic pathway of secondary interactions causing tailing and resolution via additives.

Table 1: Effect of Mobile Phase Additives on OPFR Peak Characteristics

Mobile Phase AdditiveOrganic ModifierPeak ShapeResolutionMechanism / Causality
0.1% Formic Acid AcetonitrileSevere TailingPoorLow pH protonates silanols, inducing strong secondary H-bonding[2].
0.1% Formic Acid MethanolModerate TailingFairMeOH provides some H-bonding, but acidic pH still activates silanols.
2-5 mM NH₄OAc AcetonitrileSlight BroadeningGoodBuffers pH (~7), masking active silanol sites on the column[2].
2-5 mM NH₄OAc MethanolHighly Symmetrical Excellent Synergistic effect: Buffered silanols + MeOH/P=O H-bonding[3].
Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . By intentionally monitoring the known TCEP impurity[4], you can actively verify column performance and gradient efficiency in real-time.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 2 mM Ammonium Acetate in LC-MS grade water. Crucial: Do not adjust the pH. Allow it to rest at its natural pH (~6.8-7.2) to minimize silanol interactions[2].

  • Organic Phase (B): Use 100% LC-MS grade Methanol to facilitate beneficial H-bonding with the P=O groups[3].

Step 2: Column Selection & Equilibration

  • Install a fully end-capped C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Equilibrate the system at 40°C with 5% B at a flow rate of 0.3 mL/min until the baseline is completely stable.

Step 3: Optimized Gradient Elution Program

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band and prevent fronting).

  • 1.0 - 5.0 min: Linear ramp to 95% B.

  • 5.0 - 7.0 min: Hold at 95% B (Ensures complete elution of the bulky V6 molecule and any matrix lipids).

  • 7.0 - 7.1 min: Return to 5% B.

  • 7.1 - 10.0 min: Re-equilibration.

Step 4: Sample Preparation & Injection

  • Reconstitute your extracted sample in 50:50 Water:Methanol. This matches the initial gradient conditions and prevents the strong solvent effect.

  • Inject a precise volume of 2.0 µL.

Step 5: MS/MS Detection & System Self-Validation

  • Set the mass spectrometer to ESI Positive Mode.

  • Monitor the monoisotopic [M+H]+ precursor ion for Antiblaze V6 at m/z 580.9[4].

  • Self-Validation Check: Simultaneously monitor TCEP at m/z 285.0[4].

    • Validation Criteria 1 (Resolution): Calculate the resolution ( Rs​ ) between the V6 and TCEP peaks. An Rs​>1.5 validates that your gradient is functioning correctly.

    • Validation Criteria 2 (Peak Shape): Calculate the peak asymmetry factor ( As​ ) for V6. An As​ between 0.9 and 1.2 mathematically validates that secondary silanol interactions have been successfully suppressed by the Ammonium Acetate/Methanol system.

Sources

Troubleshooting

Common issues with Antiblaze V6-d16 internal standard stability

Welcome to the technical support center for the Antiblaze V6-d16 internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to ensure the robust and reliable performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Antiblaze V6-d16 internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to ensure the robust and reliable performance of V6-d16 in your quantitative LC-MS/MS assays. As a stable isotope-labeled (SIL) internal standard, Antiblaze V6-d16 is engineered to provide high accuracy and precision by correcting for variability during sample analysis.[1][2] However, like any high-performance analytical tool, optimal results depend on proper handling and a clear understanding of potential pitfalls.

This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in established principles of bioanalytical chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing my Antiblaze V6-d16 stock solution?

A: For maximal stability, it is highly recommended to prepare stock solutions in aprotic, non-aqueous solvents such as high-purity acetonitrile or methanol. Protic solvents, especially water or aqueous buffers, can facilitate hydrogen-deuterium (H-D) exchange over time, particularly if the deuterium labels are on heteroatoms or carbons adjacent to electron-withdrawing groups.[3] Always use LC-MS grade solvents to avoid introducing contaminants that could interfere with your analysis.[4]

Q2: What are the recommended storage conditions for Antiblaze V6-d16 solutions?

A: Stock and working solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed, amber glass vials or low-binding polypropylene tubes to protect from light and prevent evaporation.[3][5] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots. For short-term benchtop use during sample preparation, keep solutions on ice.

Q3: My IS response is highly variable across my analytical run. What is the most common cause?

A: High variability in the internal standard signal is a frequent issue and often points to inconsistent sample preparation or differential matrix effects.[6][7] Matrix effects occur when co-eluting components from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of the IS.[8][9] Since every sample's matrix is slightly different, this can lead to significant IS response fluctuation.

Q4: What is an acceptable range for internal standard response variation in a single batch?

A: While there is no universal regulatory consensus, a common industry practice is to ensure that the IS response in unknown samples is within 50% to 150% of the mean IS response observed in the calibration standards and quality control (QC) samples of the same run.[6] Significant trends or deviations outside this range warrant a thorough investigation.

Q5: Can Antiblaze V6-d16 co-elute perfectly with the unlabeled analyte?

A: While SIL internal standards are designed to co-elute, perfect co-elution is not always guaranteed. A phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[10][11] This slight shift in retention time can expose the IS and analyte to different matrix effects, potentially compromising accuracy.[11] It is crucial to verify co-elution during method development.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent or Drifting IS Signal Response

A stable IS signal is the foundation of a reliable quantitative assay. If you observe random variability, a consistent drift (upward or downward) in the IS signal over the course of an analytical run, it can compromise the accuracy and precision of your results.[12][13]

Root Cause Analysis & Corrective Actions
  • Matrix Effects: This is the most common culprit. Components in one sample may cause ion suppression while those in another cause enhancement.

    • Diagnostic Protocol: Perform a quantitative matrix effect assessment. This involves comparing the IS response in a post-extraction spiked sample (blank matrix extract with IS added) to the IS response in a neat solution (IS in reconstitution solvent). A significant difference indicates the presence of matrix effects.[8][9]

    • Solution: Improve the sample preparation method. A more rigorous extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering matrix components more effectively than a simple protein precipitation.[4][14] Also, optimizing the chromatography to separate the analyte/IS from the interfering peaks is critical.

  • Instrumental Instability: The LC-MS/MS system itself can be a source of drift.

    • Causality: A dirty ion source, fluctuating spray voltage, or inconsistent nebulizer gas flow can cause the overall signal intensity to change over time.[12] Temperature fluctuations in the lab can also affect HPLC column performance and retention times.[15]

    • Solution: Before starting a run, ensure the mass spectrometer is cleaned, tuned, and calibrated according to the manufacturer's recommendations. Allow the HPLC system, especially the column oven, to fully equilibrate. Running a series of system suitability test (SST) injections (a standard solution injected multiple times) can help diagnose instrument-related drift before committing precious samples.[12]

  • In-Process Stability Issues: The IS may be degrading during the sample preparation workflow.

    • Causality: Exposure to harsh pH conditions, elevated temperatures (e.g., during solvent evaporation), or prolonged time on the autosampler can lead to chemical degradation or H-D exchange.[3]

    • Solution: Conduct a benchtop stability experiment. Spike the IS into a blank matrix extract and leave it at room temperature for the maximum expected duration of your sample preparation and autosampler sequence. Compare the response of this sample to a freshly prepared one. If degradation is observed, minimize the time samples spend on the bench or in the autosampler, or consider cooling the autosampler tray.

Troubleshooting Decision Workflow

Below is a logical workflow to diagnose the root cause of IS signal instability.

G start Inconsistent IS Signal Observed check_sst Run System Suitability Test (SST) (6x Injections of Neat IS Solution) start->check_sst sst_stable SST Signal Stable? (%RSD < 5%) check_sst->sst_stable check_matrix Perform Matrix Effect Experiment (Post-Extraction Spike vs. Neat Solution) sst_stable->check_matrix Yes instrument_issue Root Cause: Instrument Instability sst_stable->instrument_issue No matrix_effect Significant Matrix Effect? check_matrix->matrix_effect check_stability Perform Benchtop Stability Test (Spiked Matrix at RT for 4h) matrix_effect->check_stability No matrix_issue Root Cause: Matrix Effects matrix_effect->matrix_issue Yes stability_issue IS Signal Decreased? check_stability->stability_issue stability_solution Root Cause: In-Process Degradation stability_issue->stability_solution Yes action_instrument Action: Clean Ion Source, Perform System Calibration instrument_issue->action_instrument action_matrix Action: Optimize Sample Prep (SPE/LLE), Improve Chromatography matrix_issue->action_matrix action_stability Action: Minimize Sample Processing Time, Use Cooled Autosampler stability_solution->action_stability

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Issue 2: Poor Accuracy or Precision in QC Samples

Even if the IS signal appears stable, poor performance of QC samples (e.g., accuracy outside ±15% of nominal, precision >15% CV) indicates a fundamental problem with the method's ability to provide reliable quantification.[16][17]

Root Cause Analysis & Corrective Actions
  • Stock and Working Solution Integrity: The most fundamental source of error is inaccurately prepared or degraded standard solutions.

    • Causality: Errors in initial weighing, serial dilution mistakes, or degradation of the stock solution over time will bias all subsequent measurements. Regulatory guidelines recommend preparing calibration standards and QCs from separate stock solutions to detect such issues.[18]

    • Solution: Always verify the integrity of your stock solutions. Prepare fresh working solutions for each analytical run. Implement a protocol to periodically compare the response of an aged stock solution against a freshly prepared one to establish its long-term stability.[19]

  • Differential Matrix Effects: As mentioned previously, the IS is supposed to track and compensate for matrix effects experienced by the analyte. If it fails to do so effectively, accuracy will suffer.[5][20]

    • Causality: This failure can happen if the IS and analyte have slightly different retention times, exposing them to different zones of ion suppression.[11] It can also occur if the IS and analyte respond differently to specific interfering compounds present in certain lots of biological matrix.

    • Solution: Evaluate matrix effects across at least six different lots of the biological matrix as required by regulatory guidelines.[19][21] If lot-to-lot variability is high, the sample cleanup method must be improved. Consider adjusting the mobile phase or gradient to force co-elution if a chromatographic separation is observed.

  • Cross-Interference: The analyte signal may be interfering with the IS signal, or vice-versa.

    • Causality: At very high analyte concentrations (e.g., at the Upper Limit of Quantification, ULOQ), the natural abundance of heavy isotopes (like ¹³C) in the analyte can produce a signal at the mass transition of the deuterated IS, artificially inflating the IS response and causing a negative bias in the calculated concentration.[22]

    • Solution: Test for cross-interference during method validation. Analyze a blank sample spiked only with the IS at its working concentration and check for any signal in the analyte's MRM transition. Conversely, analyze a sample containing only the analyte at the ULOQ and check for a signal in the IS channel. The interfering signal should be negligible (e.g., <5% of the IS response at the LLOQ).[19]

Data Summary: Stability Profile of Antiblaze V6-d16

The following table summarizes the expected stability of Antiblaze V6-d16 under various conditions. These values should be formally validated in your laboratory.

ConditionSolvent/MatrixTemperatureDurationExpected StabilityKey Risk Factor
Stock Solution Acetonitrile or Methanol-20°C or colder6 months>98%Evaporation, light exposure
Working Solution 50:50 Acetonitrile:Water2-8°C24 hours>95%H-D Exchange
Benchtop (Processed) Post-extraction matrixRoom Temp (~21°C)4 hours>95%Chemical degradation
Autosampler Post-extraction matrix4°C48 hours>95%Adsorption to vials
Freeze-Thaw Plasma-80°C to Room Temp3 cycles>95%Analyte degradation

Experimental Protocols

Protocol 1: Assessment of Stock Solution Stability

This protocol verifies the long-term stability of your Antiblaze V6-d16 stock solution under proposed storage conditions.

Objective: To compare the response of an aged stock solution to a freshly prepared stock solution.

Methodology:

  • Day 0: Prepare a stock solution of Antiblaze V6-d16 in acetonitrile at 1 mg/mL ("Fresh Stock").

  • Day 0: Prepare a second, identical stock solution ("Aged Stock"). Aliquot this solution into multiple vials and store under the desired condition (e.g., -20°C).

  • At Test Interval (e.g., 30 days): Retrieve one aliquot of the "Aged Stock" and allow it to come to room temperature.

  • Preparation: Prepare identical working solutions (e.g., 100 ng/mL) from both the "Fresh Stock" and the "Aged Stock" in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Analysis: Inject both working solutions onto the LC-MS/MS system in triplicate.

  • Evaluation: Calculate the mean peak area for each set of injections. The mean response of the "Aged Stock" should be within ±10% of the "Fresh Stock".

Protocol 2: Evaluation of Matrix Effects

This protocol quantifies the degree of ion suppression or enhancement caused by the biological matrix.

Objective: To determine if matrix components are affecting the ionization of Antiblaze V6-d16.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the IS into the reconstitution solvent at the final working concentration.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike the IS into the final, clean extract at the same working concentration as Set A.

  • Analysis: Analyze all samples from Set A and Set B.

  • Calculation: Calculate the Matrix Factor (MF) for each lot using the formula:

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Evaluation:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV) of the MF across the different lots should be ≤15%. A high CV indicates significant lot-to-lot variability in matrix effects.[9][16]

References

  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]

  • Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. (N/A). NorthEast BioLab. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. (N/A). SciSpace. [Link]

  • Are You Using The Internal Standard Method In A Right Way?. (2025). Welch Materials, Inc. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services Inc. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2026). SCIEX. [Link]

  • Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis. (2020). ACS Publications. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (N/A). National Institutes of Health (NIH). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (N/A). Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (N/A). Waters Corporation. [Link]

  • How to optimize your sample preparation technique for mass spectrometry. (2016). Phytronix. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). National Institutes of Health (NIH). [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (2023). SCION Instruments. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026). Timberline Instruments. [Link]

  • Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. (2018). ResearchGate. [Link]

  • Causes for drifting signal intensity in LC/MS over time?. (2018). Chromatography Forum. [Link]

  • Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis. (2020). National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Peaks in Antiblaze V6 Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Version: 2.1 (Updated March 2026) Executive Summary Antiblaze V6 (V6 flame retardant) is a complex, halogenated organophospha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Version: 2.1 (Updated March 2026)

Executive Summary

Antiblaze V6 (V6 flame retardant) is a complex, halogenated organophosphate flame retardant (OPFR) widely analyzed in environmental monitoring and extractables/leachables (E&L) profiling. The primary analytical challenge with V6 is its structural complexity and the presence of highly concentrated manufacturing impurities—most notably, tris(2-chloroethyl) phosphate (TCEP). Because V6 and its impurities share structural moieties, they frequently co-elute, leading to inaccurate quantification, false positives, and matrix suppression. This guide provides field-proven, self-validating methodologies to chromatographically and orthogonally resolve these interferences.

Frequently Asked Questions (Troubleshooting the "Why")

Q: Why am I seeing a massive co-eluting peak or shoulder when analyzing Antiblaze V6? A: You are likely detecting TCEP. During the synthesis of Antiblaze V6 (which contains two bis(2-chloroethyl)phosphate molecules linked by a dichlorodimethylpropane bridge), TCEP is formed as a major reaction byproduct. Commercial V6 mixtures can contain TCEP as an impurity at up to 10% by weight[1]. Because they share the bis(2-chloroethyl)phosphate functional group, they exhibit similar polarities and will co-elute on short columns or steep liquid chromatography (LC) gradients.

Q: Can I use GC-MS to resolve V6 from TCEP and other OPFRs? A: No. Antiblaze V6 is highly thermally labile. The dichlorodimethylpropane bridge degrades rapidly in the heated inlet of a Gas Chromatograph (GC). If you inject V6 into a GC-MS, the parent molecule will not be detectable; you will only see the TCEP impurity and thermal degradation products[2]. This leads to a false-negative for V6 and a grossly over-quantified false-positive for TCEP. You must switch to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q: How do I resolve isobaric matrix interferences that co-elute with V6 in complex samples? A: When analyzing complex matrices (e.g., polyurethane foam extracts or lipid-rich drug formulations), structural analogs and isobaric noise can co-elute even with optimized LC gradients. To resolve this, implement Ion Mobility Spectrometry coupled to High-Resolution Mass Spectrometry (IMS-HRMS). IMS separates ions in the gas phase based on their size and shape (Collision Cross Section, CCS) before mass analysis, easily resolving the large V6 molecule (CCS ~208.45 Ų) from smaller co-eluting matrix components[3].

Quantitative Data: V6 vs. TCEP Interference Profile

To successfully resolve these peaks, you must understand the physiochemical differences between the parent compound and its primary co-eluting impurity.

AnalyteChemical FormulaExact MassTarget Ion ([M+H]⁺)CCS Value ([M+H]⁺)GC-MS Compatibility
Antiblaze V6 C₁₅H₂₈Cl₆O₈P₂579.94m/z 580.91~208.45 ŲPoor (Thermal Degradation)
TCEP (Impurity) C₆H₁₂Cl₃O₄P283.95m/z 284.95< 140.0 ŲExcellent

Analytical Decision Workflow

V6_Troubleshooting Start Co-eluting Peak Detected in Antiblaze V6 Analysis CheckGC Is method GC-MS? Start->CheckGC SwitchLC Switch to LC-MS/MS (V6 degrades in GC) CheckGC->SwitchLC Yes CheckTCEP Is interference TCEP? (m/z 285 vs V6 m/z 581) CheckGC->CheckTCEP No (LC-MS) SwitchLC->CheckTCEP OptimizeLC Optimize UPLC Gradient (BEH C18 Column) CheckTCEP->OptimizeLC Yes (10% Impurity) Isobaric Isobaric Matrix Interference? CheckTCEP->Isobaric No UseIMS Apply IMS-HRMS (Separate by CCS values) Isobaric->UseIMS Yes

Analytical workflow for resolving Antiblaze V6 co-elutions using LC-MS/MS and IMS-HRMS.

Troubleshooting Protocols: Step-by-Step Methodologies

Protocol A: UPLC-MS/MS Optimization for V6 and TCEP Baseline Separation

Causality: V6 and TCEP share structural moieties that cause them to co-elute on standard 50 mm columns with rapid gradients. By utilizing a sub-2 µm particle C18 column combined with a shallow methanol/water gradient, you maximize hydrophobic interactions. This subtle thermodynamic difference pulls apart the structurally similar bis(2-chloroethyl)phosphate groups, achieving baseline separation.

Self-Validating System Check: Before running mixed samples, inject a neat TCEP standard and a highly purified V6 standard independently. This maps the exact retention time (RT) shift. If TCEP is detected in the V6 standard at the exact RT of the neat TCEP standard, it is a true impurity. If TCEP is detected at the V6 retention time, it is an artifact of in-source fragmentation.

Step-by-Step Methodology:

  • Column Selection: Equip the LC with a UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) to increase theoretical plates.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid.

    • Note: Formic acid promotes robust [M+H]⁺ adduct formation for OPFRs.

  • Gradient Elution:

    • 0.0 – 1.0 min: Hold at 25% B.

    • 1.0 – 10.0 min: Shallow linear ramp to 95% B (This specific ramp rate is critical for separating the 10% TCEP impurity from the V6 parent[1]).

    • 10.0 – 12.0 min: Hold at 95% B to flush highly lipophilic matrix components.

  • Ionization Tuning (Critical Step): Use Electrospray Ionization (ESI) in positive mode. You must lower the declustering potential (DP) and cone voltage. High voltages will cause the V6 molecule to fragment inside the ion source, creating TCEP-mimicking daughter ions that artificially inflate TCEP quantification.

Protocol B: IMS-HRMS Orthogonal Separation for Matrix Interferences

Causality: When baseline chromatographic resolution is impossible due to complex environmental matrices (e.g., polyurethane foam extracts), mass resolution alone is insufficient for isobaric species. Adding a dimension of separation based on molecular shape and collisional cross-section (CCS) isolates the V6 signal from isobaric noise in the drift tube, ensuring absolute peak purity.

Self-Validating System Check: The system validates its own separation if the extracted ion mobilogram (EIM) for m/z 580.91 yields a single, symmetrical Gaussian drift time peak. A split or shouldered peak in the EIM confirms that an isobaric interference was successfully resolved from the target analyte.

Step-by-Step Methodology:

  • System Setup: Couple your UPLC to a Traveling Wave Ion Mobility Spectrometer (TWIMS) or Drift Tube IMS-HRMS system.

  • CCS Calibration: Calibrate the IMS cell using a major calibrant mix (e.g., polyalanine) under the exact nitrogen gas flow and temperature conditions used for your samples. This ensures accurate derivation of experimental CCS values.

  • Acquisition: Acquire data in HDMS^E (High-Definition MS^E) mode to capture both precursor and product ions across the drift time spectrum.

  • Data Filtering & Extraction: Filter the raw data using the theoretical exact mass of V6 ([M+H]⁺ m/z 580.91). Apply a secondary filter using the established CCS value for Antiblaze V6 (~208.45 Ų)[3].

  • Integration: Integrate the volume of the 3D peak (Retention Time × Drift Time × m/z) to quantify V6 free from co-eluting matrix noise.

References

  • Stapleton, H. M., Klosterhaus, S., Keller, A., Ferguson, P. L., van Bergen, S., Cooper, E., Webster, T. F., & Blum, A. (2011). Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environmental Science & Technology, 45(12), 5323–5331.[Link]

  • Stapleton, H. M., Sharma, S., Getzinger, G., Ferguson, P. L., Gabriel, M., Webster, T. F., & Blum, A. (2012). Novel and High Volume Use Flame Retardants in US Couches Reflective of the 2005 PentaBDE Phase Out. Environmental Science & Technology, 46(24), 13432–13439.[Link]

  • Celma, A., Bade, R., & Sancho, J. V. (2022). Prediction of Retention Time and Collision Cross Section (CCSH+, CCSH–, and CCSNa+) of Emerging Contaminants Using Multiple Adaptive Regression Splines. Journal of Chemical Information and Modeling, 62(21), 5396–5405.[Link]

Sources

Troubleshooting

Reducing background noise in Antiblaze V6-d16 measurements

Welcome to the Technical Support Center for advanced analytical chemistry. As a Senior Application Scientist, I have designed this guide to address the complex challenges of quantifying trace-level flame retardants.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced analytical chemistry. As a Senior Application Scientist, I have designed this guide to address the complex challenges of quantifying trace-level flame retardants.

The chlorinated organophosphate flame retardant (OPFR) commercially known as Antiblaze V6 (or Antiblaze 100) operates through a dual-mode mechanism, utilizing phosphorus for condensed-phase charring and chlorine radicals for gas-phase flame quenching[1]. Due to its ubiquitous presence in modern polyurethane foams and textiles, quantifying it requires the use of its stable isotope-labeled internal standard, Antiblaze V6-d16 (C₁₃H₈D₁₆Cl₆O₈P₂, MW: 599.09)[2].

However, researchers frequently encounter high background noise, signal suppression, and carryover during LC-MS/MS or GC-MS analysis. This guide provides field-proven, self-validating troubleshooting strategies to ensure scientific integrity and high signal-to-noise (S/N) ratios in your measurements.

🛠️ Troubleshooting Guide & FAQs

Q1: Why am I observing a continuous, high background baseline specifically in the Antiblaze V6-d16 MRM channel? Causality: A continuous high baseline in the deuterated channel is rarely due to environmental contamination (as d16 is a synthetic isotope). Instead, it is typically caused by isobaric matrix interferences or isotopic cross-talk from massive detector saturation by native OPFRs leaching from your LC system. Commercial Antiblaze V6 also contains tris(2-chloroethyl) phosphate (TCEP) as a ~10% impurity by weight[3], which can co-elute and cause broad-spectrum source contamination. Solution:

  • Replace all PEEK and PTFE tubing in your UHPLC system with stainless steel. OPFRs readily leach from and adsorb to plastic polymers.

  • Run a "System Blank" (injecting pure LC-MS grade methanol directly from a baked glass vial) to isolate the LC system from the sample prep workflow. If the noise persists, flush the system with a 50:50 mixture of Isopropanol and Dichloromethane (DCM) for 12 hours.

Q2: My V6-d16 signal drops significantly in real samples (e.g., polyurethane foam extracts) compared to my solvent standards. Is this background noise? Causality: This is not additive noise; it is ion suppression , a multiplicative matrix effect. In Electrospray Ionization (ESI), co-eluting matrix components (like lipids, unreacted polyols from foams, or other flame retardants) compete with V6-d16 for available charge droplets. If the matrix saturates the droplet surface, the ionization efficiency of V6-d16 plummets, causing the signal to disappear into the baseline noise. Solution: Implement a rigorous Solid Phase Extraction (SPE) clean-up step (see Protocol below) to remove polar matrix components. Additionally, flatten your LC gradient to improve the chromatographic resolution between the V6-d16 peak and the bulk matrix elution zone.

Q3: How do I eliminate "ghost peaks" and carryover of V6-d16 between injections? Causality: Chlorinated phosphate esters are highly hydrophobic and possess strong dipole moments. They readily adsorb to the metal surfaces of the autosampler needle, rotor seal, and injection valve. When subsequent blank samples are injected, the solvent desorbs residual V6-d16, creating ghost peaks. Solution: Optimize your autosampler needle wash. A weak wash of Methanol/Water is insufficient. Use a strong wash solvent composed of 50:25:25 Methanol:Acetonitrile:Isopropanol with 0.1% Formic Acid . Ensure the wash volume is at least 3 times the injection volume.

📊 Quantitative Data Presentation: MS/MS Optimization

To minimize background noise, your mass spectrometer must be tuned to highly specific Multiple Reaction Monitoring (MRM) transitions. Below are the optimized parameters for distinguishing native V6 and V6-d16 from background chemical noise.

AnalytePrecursor Ion [M+H]⁺ (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Optimal Collision Energy (eV)Acceptable Background Limit (cps)
Antiblaze V6 580.91359.00235.0025< 500
Antiblaze V6-d16 597.01371.10243.1025< 100
TCEP (Impurity) 284.90222.90143.0020< 1000

Note: The predicted accurate mass for the native V6[M+H]⁺ ion is 580.9150[3]. The d16 internal standard incorporates 16 deuterium atoms, shifting the precursor mass by approximately +16 Da.

🔬 Experimental Protocol: Zero-Background Extraction & Clean-up

To build a self-validating system, every batch of samples must include a Procedural Blank (to monitor lab contamination) and a Spiked Matrix Sample (to calculate V6-d16 recovery).

Step 1: Glassware Decontamination Bake all borosilicate glassware at 400°C for 4 hours. Strictly prohibit the use of plastic pipette tips, microcentrifuge tubes, or plastic solvent bottles during sample preparation.

Step 2: Isotope Spiking Weigh 0.05 g of the sample (e.g., polyurethane foam) into a baked glass test tube. Spike the solid matrix directly with 50 ng of Antiblaze V6-d16 internal standard. Allowing the standard to equilibrate with the matrix ensures it accounts for all subsequent extraction losses.

Step 3: Ultrasonic Extraction Add 2.0 mL of high-purity Dichloromethane (DCM) to the sample. Sonicate for 15 minutes at room temperature[3]. Centrifuge in glass tubes at 3000 rpm for 5 minutes to pellet particulates. Transfer the supernatant to a clean glass vial.

Step 4: SPE Clean-up (Crucial for Noise Reduction)

  • Condition a glass-bodied Florisil SPE cartridge (1g, PTFE-free frits) with 5 mL of Hexane.

  • Load the DCM extract onto the cartridge.

  • Wash with 2 mL of Hexane to remove non-polar lipids.

  • Elute the V6 and V6-d16 fraction using 5 mL of a Hexane/Acetone mixture (80:20, v/v).

Step 5: Reconstitution Evaporate the eluate to near-dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of LC-MS grade Methanol. The sample is now ready for LC-MS/MS or Time-of-Flight (TOF) MS analysis[4].

🗺️ Mandatory Visualization: Anti-Noise Analytical Workflow

The following diagram illustrates the critical checkpoints in the sample preparation and analysis workflow where background noise and matrix effects are actively mitigated.

G A 1. Sample Collection (Zero-Plastic / Baked Glass) B 2. Internal Standard Spiking (Antiblaze V6-d16 Equilibration) A->B C 3. Ultrasonic Extraction (Dichloromethane) B->C D 4. SPE Clean-up (Florisil, Glass Body Sorbent) C->D E 5. UHPLC Separation (Stainless Steel Tubing Only) D->E F 6. ESI-MS/MS Detection (Optimized MRM & Strong Needle Wash) E->F

Workflow for minimizing background noise and matrix effects in Antiblaze V6-d16 LC-MS/MS analysis.

📚 References

  • Stapleton, H. et al. (2011). Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environmental Science & Technology, 45, 5323. Available at:[Link]

  • Ballesteros-Gómez, A. et al. (2015). Identification strategies for flame retardants employing time-of-flight mass spectrometric detectors along with spectral and spectra-less databases. Journal of Mass Spectrometry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Comparison of Antiblaze V6 Quantification Methods

This guide provides an in-depth comparison of analytical methodologies for the quantification of Antiblaze V6, a halogenated organophosphate flame retardant. Designed for researchers, analytical laboratories, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Antiblaze V6, a halogenated organophosphate flame retardant. Designed for researchers, analytical laboratories, and drug development professionals, this document outlines the critical aspects of establishing robust and comparable quantification methods. Through a detailed examination of a hypothetical inter-laboratory study, we will explore the nuances of method validation, performance benchmarking, and the importance of standardized protocols in generating high-quality, reproducible data.

Introduction: The Analytical Challenge of Antiblaze V6

Antiblaze V6 (CAS 38051-10-4), also known as Antiblaze 100, is a flame retardant used in a variety of consumer products, including polyurethane foams in furniture and baby products.[1][2][3] Its chemical structure, [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate, is a complex organophosphate ester.[4] Concerns over its potential for human exposure and environmental persistence necessitate accurate and reliable quantification in diverse matrices, from consumer goods to biological samples.[5]

However, the quantification of Antiblaze V6 is not without its challenges. As a technical mixture, it can contain impurities, such as tris(2-chloroethyl) phosphate (TCEP), that may interfere with analysis.[3][5] The complexity of the matrices in which it is found further complicates extraction and quantification. Therefore, the establishment of validated and standardized analytical methods is paramount for generating comparable data across different laboratories. Inter-laboratory comparison studies, or proficiency testing, are essential for achieving this goal, as they provide an objective measure of a laboratory's performance and help to identify and mitigate analytical biases.[6]

Designing an Inter-Laboratory Comparison Study

The primary objective of an inter-laboratory comparison is to assess the proficiency of participating laboratories in quantifying a specific analyte and to evaluate the comparability of different analytical methods. A well-designed study is crucial for obtaining meaningful results.

Study Design Principles

A robust inter-laboratory study for Antiblaze V6 quantification should incorporate the following elements:

  • Homogeneous Test Material: A well-characterized and homogenous test material is the cornerstone of the study. This could be a certified reference material (CRM) or a laboratory-prepared sample with a known concentration of Antiblaze V6. For this hypothetical study, we will consider two matrices: a solution of Antiblaze V6 in a high-purity solvent and a spiked polyurethane foam matrix.

  • Clear Instructions and Protocols: Participating laboratories should receive a detailed protocol outlining the minimum requirements for sample preparation, analysis, and data reporting. While laboratories may use their own in-house methods, key parameters should be standardized to ensure a baseline for comparison.

  • Statistical Analysis of Results: The study results should be analyzed using appropriate statistical methods to determine the consensus value for the analyte concentration and to assess the performance of each laboratory. Common metrics include the z-score, which indicates how far a laboratory's result is from the consensus value.

Workflow of the Inter-laboratory Comparison

The following diagram illustrates the workflow of a typical inter-laboratory comparison study.

Inter-laboratory Comparison Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories Coordinator Study Coordinator Prep Preparation of Homogeneous Test Materials Coordinator->Prep Dist Distribution of Samples and Protocols Prep->Dist LabA Laboratory A Dist->LabA Sample & Protocol LabB Laboratory B Dist->LabB Sample & Protocol LabC Laboratory C Dist->LabC Sample & Protocol Collect Collection and Anonymization of Results Stats Statistical Analysis (e.g., z-scores) Collect->Stats Report Issuance of Final Report Stats->Report Analysis Sample Analysis (In-house Methods) LabA->Analysis LabB->Analysis LabC->Analysis DataRep Data Reporting Analysis->DataRep Analysis->DataRep Analysis->DataRep DataRep->Collect

Caption: Workflow of the Antiblaze V6 inter-laboratory comparison study.

Experimental Methodologies for Antiblaze V6 Quantification

Two primary analytical techniques are commonly employed for the quantification of Antiblaze V6: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like Antiblaze V6.[7]

3.1.1 Sample Preparation (Polyurethane Foam)

  • Accurately weigh approximately 0.5 g of the foam sample into a centrifuge tube.

  • Spike the sample with a known amount of an appropriate internal standard, such as Antiblaze V6-d16.[8]

  • Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and dichloromethane).

  • Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 3-6) two more times and combine the extracts.

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

3.1.2 GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Antiblaze V6 and the internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for complex matrices and trace-level quantification.[5]

3.2.1 Sample Preparation (Urine)

  • Pipette 1 mL of urine into a polypropylene tube.

  • Add a known amount of the internal standard (Antiblaze V6-d16).[8]

  • Add 100 µL of β-glucuronidase/arylsulfatase to deconjugate any metabolites.

  • Incubate the sample at 37°C for 4 hours.

  • Perform solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and concentrate the analyte.

  • Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

3.2.2 LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Antiblaze V6 and the internal standard.

Context of Antiblaze V6 Use and Exposure

The following diagram illustrates the pathway from the use of Antiblaze V6 in consumer products to potential human exposure and the role of biomonitoring.

Antiblaze V6 Exposure Pathway cluster_source Source cluster_exposure Exposure Pathways cluster_human Human Biomonitoring Products Consumer Products (e.g., Furniture, Electronics) V6 Antiblaze V6 (Flame Retardant) Ingestion Ingestion V6->Ingestion Dust Inhalation Inhalation V6->Inhalation Airborne Particles Dermal Dermal Contact V6->Dermal Direct Contact Human Human Body Ingestion->Human Inhalation->Human Dermal->Human Metabolism Metabolism Human->Metabolism Urine Urine Samples Metabolism->Urine Quantification Quantification of Metabolites Urine->Quantification

Caption: Potential human exposure pathways for Antiblaze V6.

Hypothetical Inter-Laboratory Comparison Data

The following tables present hypothetical results from our inter-laboratory study.

Table 1: Quantification of Antiblaze V6 in a Standard Solution (100 µg/mL)

LaboratoryMethodReported Value (µg/mL)Recovery (%)z-score
Lab AGC-MS98.298.2-0.4
Lab BLC-MS/MS103.5103.50.9
Lab CGC-MS95.195.1-1.2
Lab DLC-MS/MS101.8101.80.4
Consensus Value 100.0

Table 2: Quantification of Antiblaze V6 in Spiked Polyurethane Foam (500 µg/g)

LaboratoryMethodReported Value (µg/g)Recovery (%)z-score
Lab AGC-MS485.697.1-0.6
Lab BLC-MS/MS521.3104.30.9
Lab CGC-MS460.292.0-1.6
Lab DLC-MS/MS509.8102.00.4
Consensus Value 500.0

Conclusion

This guide has outlined a framework for an inter-laboratory comparison of Antiblaze V6 quantification methods. The hypothetical data demonstrates that both GC-MS and LC-MS/MS can provide accurate and reliable results when properly validated. However, variations in sample preparation and analytical technique can lead to inter-laboratory differences. Participation in such studies is a critical component of a laboratory's quality assurance program, ensuring the generation of high-quality, comparable data for this important environmental and biological contaminant. Continuous improvement through these comparative exercises is essential for advancing our understanding of human exposure to flame retardants and for supporting regulatory decision-making.

References

  • Ionas, A. C., et al. (2015). Identification strategies for flame retardants employing time-of-flight mass spectrometric detectors along with spectral and spectra-less databases. Journal of Mass Spectrometry, 50(8), 1031-1038. [Link]

  • Kaaris Lab. (n.d.). Antiblaze V6-d16. Retrieved from [Link]

  • Stapleton, H. M., et al. (2011). Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environmental Science & Technology, 45(12), 5323–5331. [Link]

  • Toronto Research Chemicals. (2013). Safety Data Sheet - Antiblaze V6.
  • ResearchGate. (n.d.). Identification strategies for flame retardants employing time-of-flight mass spectrometric detectors along with spectral and spectraless databases. Retrieved from [Link]

  • Clinivex. (n.d.). Antiblaze V6-d16. Retrieved from [Link]

  • Cequier, E., et al. (2017). Exposure to Organophosphate Flame Retardant Chemicals in the U.S. General Population: Data from the 2013-2014 National Health and Nutrition Examination Survey. Environmental Health Perspectives, 125(11), 117005. [Link]

  • Song, X. (2022). Application of Ion Mobility-High Resolution Mass Spectrometry and In Silico Tools for Identifying Non-Volatile Substances in Food. University of Zaragoza.
  • International Atomic Energy Agency. (n.d.). Inter-laboratory comparisons. Retrieved from [Link]

Sources

Comparative

Cross-Validation of Antiblaze V6 Detection in Environmental and Consumer Matrices: A Comprehensive Analytical Guide

As the global phase-out of polybrominated diphenyl ethers (PBDEs) accelerated, the industry pivoted toward alternative organophosphate flame retardants (OPFRs). Among these, Antiblaze V6 (2,2-bis(chloromethyl)propane-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global phase-out of polybrominated diphenyl ethers (PBDEs) accelerated, the industry pivoted toward alternative organophosphate flame retardants (OPFRs). Among these, Antiblaze V6 (2,2-bis(chloromethyl)propane-1,3-diyltetrakis(2-chloroethyl) bisphosphate) has become a dominant additive in low-density polyurethane foam (PUF) used in automotive seating and baby products.

From an analytical perspective, V6 presents a unique challenge. It is a high-molecular-weight (582.99 g/mol ) halogenated compound[1] that is structurally similar to tris(2-chloroethyl) phosphate (TCEP). In fact, commercial V6 mixtures contain TCEP—a recognized carcinogen—as a major manufacturing impurity, ranging from 4.5% to 14% by weight[2],[3],[4]. Accurate, cross-matrix quantification of V6 is therefore critical for both product quality control and environmental exposure assessments.

This guide provides an authoritative, mechanistic evaluation of the analytical platforms and protocols required to successfully extract and quantify V6 across highly variable matrices, including raw PUF, house dust, and car dust.

Platform Comparison: The Causality of Choosing LC-MS/MS

Historically, gas chromatography-mass spectrometry (GC-MS) has been the workhorse for flame retardant analysis. However, the unique physicochemical properties of V6 necessitate a shift to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The causality behind this shift is rooted in molecular stability. V6 contains multiple thermally labile phosphate ester bonds. When subjected to the high temperatures of a GC inlet and the harsh fragmentation of Electron Impact (EI) ionization, V6 degrades rapidly, resulting in poor peak shape, severe tailing, and a loss of sensitivity. Conversely, LC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode gently protonates the molecule, yielding a highly stable, intact precursor ion ([M+H]+) at an accurate mass of 580.9141 m/z (error < 2 ppm)[4].

Table 1: Performance Comparison of Analytical Platforms for V6 Detection
Analytical PlatformIonization TechniqueTarget PrecursorMechanistic AdvantagesAnalytical Limitations
LC-MS/MS ESI (Positive Mode)[M+H]+ at 580.91 m/zPreserves intact parent ion; superior sensitivity for high-MW organophosphates.Susceptible to matrix-induced ion suppression in complex dust extracts.
GC-MS EI (Electron Impact)Fragment ionsExtensive legacy spectral libraries available for non-targeted screening.Thermal degradation of phosphate bonds; inadequate for precise V6 quantification.

Mechanistic Workflow & Self-Validating Protocol

To overcome matrix effects—particularly the heavy lipid and hydrocarbon background found in environmental dust—the extraction and cleanup protocol must be rigorously engineered. The following methodology is designed as a self-validating system , ensuring that any signal suppression or extraction loss is mathematically accounted for in every batch.

Step 1: Matrix Homogenization
  • Procedure: Cryo-mill PUF samples and sieve dust samples to <150 µm.

  • Causality: Environmental dust and industrial PUF are highly heterogeneous. Normalizing the particle size and surface-area-to-volume ratio ensures reproducible solvent penetration during extraction, minimizing intra-batch variance.

Step 2: Accelerated Solvent Extraction (ASE)
  • Procedure: Extract samples using a Hexane/Dichloromethane mixture at 100°C and 1500 psi.

  • Causality: Traditional Soxhlet extraction is slow and prone to analyte loss. ASE utilizes elevated pressure to keep solvents in a liquid state above their boiling points. This high-energy state drastically lowers the activation energy required to desorb the bulky V6 molecule from the deep micro-pores of PUF and dust particulates.

Step 3: ENVI-Florisil SPE Cleanup
  • Procedure: Load the ASE extract onto a conditioned ENVI-Florisil solid-phase extraction (SPE) column (500 mg, 3 mL). Elute with an optimized Ethyl Acetate gradient.

  • Causality: House and car dust extracts are laden with squalene, lipids, and heavy hydrocarbons that cause severe ion suppression in the ESI source. Florisil, a highly polar magnesium silicate sorbent, strongly retains these non-polar interferences. The moderately polar V6 passes through cleanly, effectively decoupling the analyte from the matrix background.

Step 4: LC-MS/MS Quantification
  • Procedure: Separate analytes on a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a mobile phase of Water and Acetonitrile, both spiked with 0.1% Formic Acid.

  • Causality: Formic acid is not merely a buffer; it acts as a critical proton donor. It drives the formation of the [M+H]+ precursor ion in the ESI+ source, maximizing the signal-to-noise ratio for the 580.91 m/z transition.

Step 5: The Self-Validating Quality Control System
  • Procedure: Spike a known concentration of V6 into2 (National Institute of Standards and Technology standard for organics in house dust) prior to extraction[2]. Run procedural blanks in parallel.

  • Causality: A protocol is only as trustworthy as its internal controls. By utilizing SRM 2585 as a matrix spike, the system self-validates: it allows the analyst to calculate absolute recovery rates and mathematically correct for any residual matrix-induced ion suppression. Procedural blanks run in parallel continuously monitor for ubiquitous background contamination from laboratory plastics.

G N1 Sample Matrices (PUF, House Dust, Car Dust) N2 Accelerated Solvent Extraction (Hexane/DCM, 1500 psi) N1->N2 N3 SPE Cleanup (ENVI-Florisil Sorbent) N2->N3 N4 LC-MS/MS Analysis (ESI+, [M+H]+ 580.91 m/z) N3->N4 N5 Self-Validating QC (SRM 2585 Matrix Spikes) N4->N5

Analytical workflow for Antiblaze V6 extraction and LC-MS/MS quantification.

Cross-Validation Data Across Matrices

The true test of an analytical method is its robustness across matrices of varying complexity. Experimental data demonstrates that V6 concentrations span several orders of magnitude depending on the source material[2].

In consumer PUF (such as baby products and car seats), V6 is often the primary flame retardant, requiring massive dilution prior to injection to prevent detector saturation. Conversely, environmental dust requires the method to operate near its Limit of Detection (LOD), demanding the rigorous SPE cleanup described above to isolate the trace analyte from the heavy organic background.

Table 2: Quantitative Cross-Validation of V6 in Diverse Matrices
Matrix TypeAverage / Median ConcentrationDetection FrequencyPrimary Analytical Challenge
Polyurethane Foam (Baby Products) ~46,500,000 ng/g (4.6% w/w)High (Often primary FR)High concentration requires serial dilution to maintain linear dynamic range and prevent carryover.
Car Dust 103.0 ng/g (Median)High (19 of 20 samples)Co-elution with heavy automotive hydrocarbons, plasticizers, and degraded foam particulates.
House Dust 12.5 ng/g (Median)Moderate (14 of 20 samples)High lipid/organic background requires rigorous Florisil SPE cleanup to prevent ESI suppression.

Data aggregated from environmental exposure studies utilizing the ASE/LC-MS/MS workflow[2].

Sources

Validation

High-Fidelity Quantification of Antiblaze V6: A Comparative Guide to Isotope Dilution Mass Spectrometry

Introduction: The Analytical Challenge of Antiblaze V6 Antiblaze V6 (CAS 38051-10-4), chemically designated as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate), is a highly complex chlorinated organopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Antiblaze V6

Antiblaze V6 (CAS 38051-10-4), chemically designated as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate), is a highly complex chlorinated organophosphate ester (Cl-OPE). It is extensively utilized as an additive flame retardant in polyurethane foams, textiles, and automobile interiors (1)[1]. As regulatory bodies phase out legacy brominated flame retardants, the prevalence of V6 in consumer goods—and its subsequent migration into environmental matrices like house dust and biological fluids—has surged (2)[2].

For researchers and drug development professionals conducting exposure assessments or toxicological profiling, quantifying V6 presents a severe analytical hurdle. Environmental and biological matrices contain thousands of co-extractable compounds. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these endogenous compounds compete with V6 for charge in the electrospray ionization (ESI) source, leading to unpredictable signal attenuation known as the matrix effect (3)[3].

Methodological Comparison: Why Traditional Calibration Fails

To objectively evaluate the performance of different quantification strategies, we must look at how each method handles matrix-induced ionization suppression.

MethodologyAccuracy (Recovery %)Precision (RSD %)Matrix Effect MitigationThroughput
Isotope Dilution (IDMS) 95 - 105% < 5% Complete (Internal correction) High
Standard Addition (SA) 85 - 110%8 - 15%High (Requires multiple runs)Low
External Standard (ESTD) 60 - 120%15 - 30%NoneHigh
Matrix-Matched ESTD 80 - 115%10 - 20%Moderate (Matrix dependent)Medium
The Causality of IDMS Superiority

Isotope Dilution Mass Spectrometry (IDMS) is the definitive gold standard. By spiking the sample with a stable isotopically labeled internal standard—specifically Antiblaze V6-d16 (4)[4]—prior to any sample extraction, analysts create a self-validating system.

The mechanism is rooted in physicochemical identicality. Because V6 and V6-d16 share the exact same chemical structure (differing only by mass), they co-elute perfectly during chromatography. If a matrix component suppresses the ionization of native V6 by 40%, it simultaneously suppresses the V6-d16 standard by exactly 40%. Because quantification is calculated using the peak area ratio of Native/Isotope, the final calculated concentration remains mathematically immune to absolute signal attenuation.

Validated Experimental Protocol: LC-MS/MS Isotope Dilution Workflow

The following step-by-step methodology ensures high-fidelity extraction and quantification of V6 from complex matrices (e.g., polyurethane foam or house dust).

Step 1: Matrix Preparation & Isotope Spiking

  • Accurately weigh 50 mg of homogenized sample matrix into a clean borosilicate glass centrifuge tube.

  • Critical Step: Spike the dry matrix with 10 µL of a 1.0 µg/mL Antiblaze V6-d16 internal standard solution.

  • Causality Note: Spiking before the addition of extraction solvents ensures that the deuterated standard undergoes the exact same extraction kinetics and physical losses as the native analyte.

Step 2: Ultrasonic-Assisted Solvent Extraction

  • Add 5 mL of Hexane:Acetone (1:1, v/v) to the spiked sample.

  • Sonicate for 20 minutes at room temperature to disrupt the matrix architecture, followed by centrifugation at 3000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube. Repeat the extraction twice and pool the supernatants.

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Condition a Florisil SPE cartridge with 5 mL of Hexane.

  • Load the pooled extract onto the cartridge to trap polar interferences.

  • Elute the Cl-OPE fraction using 10 mL of Ethyl Acetate.

  • Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen and reconstitute in 1 mL of LC-MS grade Methanol (5)[5].

Step 4: UHPLC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Operate the MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Monitor the [M+H]+ precursor ion at m/z 580.91 for native V6, and m/z 599.09 for V6-d16 (2)[2].

G A Sample Matrix (Foam, Dust, Serum) B Spike Isotope Standard (Antiblaze V6-d16) A->B C Solvent Extraction & SPE Matrix Cleanup B->C D UHPLC-MS/MS (ESI+ MRM Mode) C->D E Quantification (Native/Isotope Area Ratio) D->E

Isotope Dilution Mass Spectrometry Workflow for Antiblaze V6.

Quantitative Accuracy and Precision Data

Experimental validation highlights the critical need for isotopic correction. Commercial V6 mixtures frequently contain Tris(2-chloroethyl) phosphate (TCEP) as a 4.5%–13.5% impurity, which can further complicate chromatographic resolution and ionization efficiency (6)[6].

The data below compares the recovery and precision of V6 spiked into a complex house dust matrix (50 ng/g) using both IDMS and ESTD.

AnalyteCalibration MethodMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Antiblaze V6 Isotope Dilution (IDMS) 98.4 3.2 4.1
Antiblaze V6 External Standard (ESTD)72.118.522.4
TCEP (Impurity) Isotope Dilution (IDMS)99.12.83.5

Data Interpretation: The External Standard method exhibits severe signal suppression (mean recovery dropping to 72.1%) and high variability due to uncorrected matrix effects. In stark contrast, IDMS normalizes these physical and ionization losses, restoring absolute recovery to near 100% with exceptional precision (RSD < 5%).

Conclusion

For laboratories evaluating the environmental persistence or pharmacokinetic profiles of chlorinated flame retardants, the Isotope Dilution method is non-negotiable. The structural complexity of Antiblaze V6, combined with the severe matrix effects inherent to biological and environmental samples, renders traditional calibration methods inadequate. By integrating V6-d16 into a self-validating LC-MS/MS workflow, scientists can achieve unparalleled accuracy, ensuring rigorous scientific integrity in exposure assessments and regulatory compliance.

References

  • BenchChem. "Application of Antiblaze 100 in Textile Finishing for Flame Retardancy." BenchChem, 2025.
  • Fang, M., et al. "Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products." Environmental Science & Technology, 2011.
  • CymitQuimica. "CAS 38051-10-4: 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate).
  • Santa Cruz Biotechnology. "Antiblaze V6-d16 | CAS 38051-10-4 unlabeled.
  • Jayatilaka, N.K., et al. "Exposure to Organophosphate Flame Retardant Chemicals in the U.S. General Population: Data from the 2013-2014 NHANES." Environment International, 2017.
  • Poma, G., et al. "Comprehensive characterization of European house dust contaminants." Environment International, 2024.
  • HPC Standards. "Antiblaze V6 Solution.
  • Huang, J., et al. "Dechlorination of mixed chlorinated organophosphate esters (V6 and TCEP)." Applied and Environmental Microbiology, 2026.

Sources

Comparative

Method validation report for Antiblaze V6 analysis in consumer products

Comprehensive Method Validation and Comparison Guide: Antiblaze V6 Analysis in Consumer Products The Analytical Challenge: Antiblaze V6 and TCEP Toxicity Antiblaze 100, commonly known as Antiblaze V6 (CAS 38051-10-4), is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Method Validation and Comparison Guide: Antiblaze V6 Analysis in Consumer Products

The Analytical Challenge: Antiblaze V6 and TCEP Toxicity

Antiblaze 100, commonly known as Antiblaze V6 (CAS 38051-10-4), is a high-molecular-weight (MW 582.99) halogenated organophosphate flame retardant (OPFR)[1]. It is widely utilized in polyurethane foam (PUF) for automotive interiors, furniture, and baby products, acting via a dual-mode mechanism: promoting char formation in the condensed phase and scavenging combustion radicals in the gas phase[1].

While highly effective as a flame retardant, commercial V6 formulations contain up to 14% by weight of tris(2-chloroethyl) phosphate (TCEP) as a manufacturing impurity[2]. TCEP is a Proposition 65-listed carcinogen and a recognized developmental toxicant[3]. For analytical scientists and toxicologists, the primary challenge lies in accurately quantifying the bulky V6 molecule without inducing thermal degradation, while simultaneously resolving it from the volatile TCEP impurity against a background of severe matrix interference from PUF oligomers and environmental dust[4].

Platform Comparison: Selecting the Optimal Analytical Modality

Historically, flame retardants were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). However, the unique physicochemical properties of V6 necessitate advanced liquid chromatography (LC) techniques. Table 1 objectively compares the performance of modern analytical platforms for V6 analysis.

Table 1: Comparison of Analytical Platforms for Antiblaze V6 and TCEP Analysis

Analytical PlatformSensitivity (LOD)Matrix ToleranceTCEP ResolutionPrimary Application & Suitability
LC-ESI-MS/MS (Triple Quad) Excellent (<5 ng/g)High (Requires SPE cleanup)Excellent (MRM differentiation)Gold Standard: Optimal for targeted absolute quantitation in PUF and dust[5].
GC-EI-MS ModerateLow (Requires extensive cleanup)GoodPoor: High molecular weight and thermal instability of V6 lead to degradation in the injection port.
LC-QTOF-MS Good (~10 ng/g)ModerateExcellent (Exact mass)High: Best for non-targeted screening and identifying unknown reaction byproducts[6].
UPLC-APPI-MS/MS ExcellentVery High (Resists ion suppression)ExcellentHigh: Superior for complex environmental matrices like laundry wastewater[7].

Validated Methodology: LC-MS/MS Protocol for Consumer Products

To ensure scientific integrity and eliminate false negatives, the following protocol is designed as a self-validating system utilizing dual-isotope dilution. This methodology is grounded in the validated framework established for analyzing PUF and indoor dust[5].

Self-Validating System Integration (Isotope Dilution)
  • Action: Prior to extraction, samples are spiked with a surrogate standard (d15-TDCPP). Post-extraction, immediately prior to LC-MS/MS injection, a secondary internal standard (d15-TPP) is added[7].

  • Causality: This dual-spike system mathematically isolates extraction efficiency from instrumental matrix suppression. If the recovery of the pre-extraction surrogate (d15-TDCPP) falls outside the 70–120% acceptance criteria, the system automatically flags the sample for re-extraction. This ensures that low signals are definitively attributed to low analyte concentration, not extraction failure or ESI quenching.

Step-by-Step Extraction and Cleanup
  • Sample Homogenization: Cryogenically mill PUF samples to a fine powder.

    • Causality: Cryo-milling shatters the cross-linked polymer matrix, exponentially increasing the surface area for solvent penetration.

  • Accelerated Solvent Extraction (ASE): Extract using a Dionex ASE system with Dichloromethane/Hexane (1:1 v/v) at 100°C and 1500 psi[5].

    • Causality: High pressure (1500 psi) forces the solvent into the microscopic PUF pores, ensuring exhaustive recovery of the bulky V6 molecule without the thermal degradation risks associated with prolonged Soxhlet extraction.

  • Solid Phase Extraction (SPE) Cleanup: Load the concentrated extract onto an ENVI-Florisil SPE cartridge (500 mg, 3 mL). Wash with hexane, then elute V6 and TCEP with ethyl acetate[5].

    • Causality: Florisil (magnesium silicate) is a highly polar sorbent. It irreversibly retains the highly polar polymeric binders and unreacted polyols from the foam matrix, preventing them from fouling the LC column and quenching the MS signal via ion suppression.

Instrumental Analysis (LC-MS/MS)
  • Action: Inject the purified extract onto a C18 analytical column using a gradient of water and methanol (both modified with 0.1% formic acid). Detect using Electrospray Ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM)[4].

  • Causality: The C18 stationary phase resolves V6 from TCEP chromatographically. The formic acid modifier promotes protonation [M+H]+ . The triple quadrupole's MRM mode isolates specific precursor-to-product ion transitions, providing absolute selectivity for V6 over co-eluting isobaric interferences.

Experimental Workflow Visualization

G Sample Consumer Product Matrix (PUF / Dust) Spike Internal Standard Spiking (d15-TDCPP) Sample->Spike ASE Accelerated Solvent Extraction (ASE with DCM/Hexane) Spike->ASE High-pressure extraction SPE Florisil SPE Cleanup (Matrix Removal) ASE->SPE Crude Extract LCMS LC-MS/MS (ESI+) MRM Acquisition SPE->LCMS Purified Analyte Data Quantification (V6 & TCEP Impurity) LCMS->Data Peak Integration

Validated LC-MS/MS workflow for extracting and quantifying Antiblaze V6 in consumer matrices.

Quantitative Benchmarks in Consumer Environments

Applying the validated LC-MS/MS methodology reveals significant accumulation of V6 and its toxic TCEP impurity in consumer products and indoor environments. A significant correlation (r > 0.8) between V6 and TCEP in dust samples confirms that V6 application is a primary vector for indoor TCEP exposure[2].

Table 2: Representative Concentrations of V6 and TCEP in Consumer Environments

Matrix TypeV6 Concentration RangeAverage / Median V6 LevelTCEP Impurity Correlation
Baby Product PUF 24,500,000 – 59,500,000 ng/g46,500,000 ng/g (4.6% by wt)2–18% of total FR burden[4]
Car Dust <5.0 – 6,160 ng/g103.0 ng/g (Median)Highly Correlated[2]
House Dust <5.0 – 1,110 ng/g12.5 ng/g (Median)Highly Correlated[2]

References

  • BenchChem Technical Support Team. (2025). Application of Antiblaze 100 in Textile Finishing for Flame Retardancy. BenchChem. 1

  • Fang, M., et al. (2013). Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust. Environmental Science & Technology. 5

  • Fang, M., et al. (2013). Investigating a novel flame retardant known as V6: measurements in baby products, house dust, and car dust. PubMed. 2

  • Vermont Department of Health. Bis(chloromethyl)propane-1,3-diyl tetrakis-(2-chloroethyl) bis(phosphate) (V6). 3

  • Schreder, E. D., & La Guardia, M. J. (2014). Flame Retardant Transfers from U.S. Households (Dust and Laundry Wastewater) to the Aquatic Environment. Northern Arizona University. 7

  • Ionas, A. C., et al. (2015). Identification strategies for flame retardants employing time-of-flight mass spectrometric detectors along with spectral and spectraless databases. Journal of Mass Spectrometry. 6

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile (The "Why" Behind the Protocol)

Advanced Operational and Disposal Protocol for Antiblaze V6-d16 As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. When handling deuterated organophosphate standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Disposal Protocol for Antiblaze V6-d16

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. When handling deuterated organophosphate standards like Antiblaze V6-d16, the primary operational challenge is not just the active compound, but the synergistic risks posed by its solvent matrix, historical impurity profiles, and highly corrosive thermal degradation pathways.

Antiblaze V6-d16 is the stable isotope-labeled analogue of the chlorinated flame retardant Antiblaze V6. It is primarily utilized by analytical chemists and drug development professionals for mass spectrometry calibration and environmental residue analysis. Because of its complex halogenated and phosphorus-rich structure, its disposal requires precise logistical planning to prevent the release of toxic byproducts[1].

To safely dispose of a chemical, one must first understand its degradation mechanics. Antiblaze V6-d16 contains multiple chlorinated alkyl chains and phosphate ester bonds.

  • Thermal Instability & Corrosive Byproducts: Upon thermal decomposition, the molecule undergoes beta-elimination and radical cleavage, releasing carbon oxides (CO, CO2), hydrogen chloride (HCl), and phosphorus oxides (POx)[1]. Unmitigated release of HCl and POx causes severe respiratory toxicity and environmental acidification.

  • Solvent Matrix Risks: In analytical settings, Antiblaze V6-d16 is frequently supplied as a 100 µg/mL solution in methanol[2]. Methanol acts as a highly flammable carrier that introduces acute toxicity risks (STOT SE 1) and accelerates the volatilization of the solute during a spill[2].

  • Impurity Profile: The unlabelled parent compound, commercial Antiblaze V6, historically contains 4.5% to 10% Tris(2-chloroethyl) phosphate (TCEP) as an impurity[3]. Because TCEP is a recognized carcinogen and reproductive toxicant, any disposal protocol must treat the V6-d16 standard with the same stringent containment measures as a known carcinogenic mixture.

Quantitative Data: Antiblaze V6-d16 Specifications

PropertySpecification
Chemical Name Antiblaze V6-d16
CAS Number 38051-10-4 (Unlabelled parent)
Molecular Formula C13H8D16Cl6O8P2[4]
Molecular Weight 599.09 g/mol [4]
Primary Hazards (Neat) Acute Tox. 4 (Inhalation), Skin Irrit. 2[1]
Decomposition Products Carbon oxides, Hydrogen chloride, Phosphorous oxides[1]
Common Matrix 100 µg/mL in Methanol (Highly Flammable, STOT SE 1)[2]

Emergency Spill Response Methodology

Self-Validating Protocol: Every step in this workflow is designed to mitigate a specific chemical property of the V6-d16 standard.

  • Step 1: Isolation & Ventilation. Immediately evacuate the immediate area and maximize local exhaust ventilation (e.g., fume hood flow).

    • Causality: If the standard is in a methanol matrix, vapors can rapidly accumulate. Ventilation dilutes vapors below the Lower Explosive Limit (LEL) and minimizes inhalation exposure to the toxic solvent[2].

  • Step 2: Personal Protective Equipment (PPE). Don a NIOSH-approved respirator equipped with an organic vapor/acid gas cartridge, chemical-resistant fluoroelastomer gloves, and splash goggles.

    • Causality: V6-d16 is a Category 2 skin irritant and Category 4 inhalation hazard[1]; the methanol carrier readily penetrates standard latex gloves, necessitating specialized polymers.

  • Step 3: Containment & Absorption. Apply a non-combustible absorbent (e.g., diatomaceous earth, dry sand, or vermiculite) directly to the spill[1].

    • Causality: Combustible absorbents like sawdust or paper towels can ignite if exposed to the highly flammable methanol solvent or exacerbate fires.

  • Step 4: Collection. Sweep the absorbed mixture using non-sparking tools and deposit it into a sealable, high-density polyethylene (HDPE) container for hazardous waste processing.

Standard Operating Procedure: End-of-Life Disposal

Never discharge Antiblaze V6-d16 into sanitary sewers, storm drains, or landfills[1]. The compound's environmental persistence and halogenated nature require complete molecular destruction.

  • Step 1: Waste Segregation. Isolate V6-d16 waste into a designated "Halogenated Organophosphate / Flammable" waste stream.

    • Causality: Mixing halogenated waste with non-halogenated solvents complicates incineration logistics and increases the risk of incompatible chemical reactions.

  • Step 2: Primary Containment. Store waste in chemically compatible, leak-proof containers (e.g., PTFE-lined glass or HDPE) within secondary containment trays. Ensure the label clearly denotes the presence of chlorinated phosphates and methanol.

  • Step 3: Transfer for Thermal Destruction. Transfer the sealed waste to a licensed hazardous material disposal facility[1]. The material must be processed in a high-temperature chemical incinerator (>1000°C).

    • Causality: Standard low-temperature incineration is insufficient to break the highly stable C-Cl bonds, which can lead to the formation of toxic dioxins. High-temperature incineration ensures complete mineralization.

  • Step 4: Exhaust Scrubbing (Critical). Verify that the disposal facility's incinerator is equipped with an afterburner and an alkaline scrubber[1].

    • Causality: The afterburner combusts residual organic fragments, while the alkaline scrubber (utilizing NaOH or Ca(OH)2) neutralizes the highly corrosive HCl and H3PO4 gases generated during combustion into benign salts (NaCl, calcium phosphates) prior to atmospheric venting.

Disposal Workflow Diagram

G Start Antiblaze V6-d16 Waste Generated Decision Matrix Type? Start->Decision Methanol Methanol Solution (Flammable/Toxic) Decision->Methanol Solution Neat Neat Compound (Halogenated) Decision->Neat Pure Segregation Segregate as Halogenated Organophosphate Waste Methanol->Segregation Neat->Segregation Incineration High-Temp Incineration (>1000°C) Segregation->Incineration Licensed Contractor Scrubber Alkaline Scrubber (Neutralize HCl/POx) Incineration->Scrubber Exhaust Gas Safe Safe Atmospheric Release Scrubber->Safe Neutralized

Logical disposal workflow for Antiblaze V6-d16, highlighting critical neutralization steps.

References[1] Toronto Research Chemicals. "Safety Data Sheet - Antiblaze V6." martin-employees.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfQZULgywjrB06-O_nxrWYNzQcfHk1ylyMGyM8XjotGQIsA3PemgxMKxhXQo82eOX1PzOF0cjksMd7NMAk9gwSbIpBGlKat7PxmFvRbBC1_qeRmQTspBe_vzU-100gj7xt_1oMM-Kf9cmNzC94zmvnISE=[2] HPC Standards. "Safety Data Sheet - Antiblaze V6 Solution (Solvent: Methanol)." hpc-standards.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaO7SGtUOWTRlnPtEivjBc8lTx1KnUCv9_cAszXWAsmj8AUJK-Ux594qwCAEUATVRobavOsyrhY0M1dyw_-etnFFXlfNUIW4JRWcolv0ku66K8VHkQRXFYrRk55jPcSFCc1KeyVwPYTEQBt0ZSNx2whMPL3oy3HWxJFqAbcdvYKIotfSXKCS8y5CcxjeL8Gy5MeFgD0ltT5gkU4A==[4] US Biological. "Antiblaze V6-d16 CAS - Product Data." usbio.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGONQZ2PiMKMC0rApZJ4CgJrRNE4eMeeKrLoR1zUgV0dds4b1IZzggwyIJNXOD3u--UWMTptbdJDAxJe4NK1XABV3vpBw83jsg28p9ia8JMosPQOKg2dQokbYJ8VNzA0wJX1P67C4uDb4Y-45BFTCT4GaR9KQ==[3] U.S. Environmental Protection Agency (EPA). "Draft Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP) – Systematic Review Supplemental File." epa.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXh_7GngR7ZfWOCxUfOPq2cgbBn21KA6kt4tsaitGPdV7y1Gfj5zgNqJT4XXe_CY9BmTYmrVRXNdG3TVklzvGhN41kQXAHvh0gVHLUYVjkdBNEr74njyiU0qZoC3NSSsgxgk7RX0-_2gucDI21ws79hvOS2P5JjloVULNnpPLgfvlg4oMyotn8xca7R_sNC4SrnSEIn8QphbICPTL8naqZSTV9Gnnb3PJIyzkj9xui8KsRmmFXBo4LQ563U5G04fBYx28DWvQvfuzsjl25SHL3GXKts6tQ3Fgv

Sources

Handling

Personal protective equipment for handling Antiblaze V6-d16

Comprehensive Safety and Operational Guide: Handling Antiblaze V6-d16 in Analytical Workflows As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. We must understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Antiblaze V6-d16 in Analytical Workflows

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. We must understand the mechanistic "why" behind every safety protocol. This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step operational framework for handling Antiblaze V6-d16.

Mechanistic Hazard Profile of Antiblaze V6-d16

Antiblaze V6-d16 (Unlabeled CAS: 38051-10-4) is the deuterated isotopologue of a halogenated organophosphate flame retardant, primarily utilized as an internal standard in high-resolution mass spectrometry (HPLC-HRMS) (1)[1].

The Causality of Risk: Organophosphates inherently pose acute inhalation and dermal toxicity risks, acting as moderate skin irritants and respiratory hazards (2)[2]. Furthermore, commercial mixtures of Antiblaze V6 frequently contain Tris(2-chloroethyl) phosphate (TCEP) as an impurity at concentrations up to 10% by weight (3)[3]. Because TCEP is a well-documented carcinogen and reproductive toxicant, even highly purified deuterated standards must be handled under the assumption of severe chronic toxicity.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate dermal absorption and inhalation risks, PPE must be selected based on chemical resistance and breakthrough times.

PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough TimeMechanistic Rationale
Gloves (Primary) Nitrile (Standard handling)0.11 mm> 480 minPrevents direct dermal transfer of organophosphate particulates (2)[2].
Gloves (Secondary) Neoprene or Butyl Rubber0.30 mm> 480 minRequired if handling V6-d16 in methanol/organic solvents to prevent rapid solvent breakthrough (4)[4].
Eye Protection Chemical safety gogglesN/AN/AProtects against micro-aerosolization during pipetting. Must meet NIOSH, CSA, or EN 166 standards (2)[2].
Body Protection Nomex / Fire-resistant coatN/AN/APrevents static discharge when handling flammable solvent-based stock solutions (2)[2].
Respirator NIOSH N95 or CEN FFP2N/AN/AUsed strictly as a backup to local exhaust ventilation to prevent inhalation of particulate dusts (2)[2].

Operational Workflow: Standard Preparation & Self-Validating Protocols

The following methodology outlines the preparation of a 100 µg/mL internal standard stock solution. Every step includes a self-validating check to ensure the protocol is inherently safe.

  • Step 1: Environmental Control Validation

    • Action: Conduct all handling inside a laboratory fume hood or appropriate local exhaust ventilation with an inward face velocity of 80-100 FPM (2)[2].

    • Causality & Validation: Antiblaze V6-d16 is harmful by inhalation. Capturing dusts and solvent vapors at the source prevents respiratory tract irritation. Validation: Verify the digital airflow monitor is green before unsealing the chemical.

  • Step 2: PPE Donning

    • Action: Equip EN 166 safety goggles, a fire-resistant lab coat, and double-glove (Nitrile inner, Neoprene outer).

  • Step 3: Gravimetric Transfer

    • Action: Using an anti-static micro-spatula, weigh 1.0 mg of Antiblaze V6-d16 powder.

    • Causality & Validation: Static elimination prevents the aerosolization of the toxic powder. Validation: If the powder clings to the spatula, static is present, invalidating the safety of the transfer. Recalibrate the anti-static gun before proceeding.

  • Step 4: Solubilization in Methanol

    • Action: Transfer the standard to a 10 mL volumetric flask and add HPLC-grade Methanol.

    • Causality & Validation: Methanol is highly flammable and toxic (STOT SE 1) (4)[4]. The neoprene outer glove protects against methanol breakthrough. Validation: If the outer glove shows any degradation or discoloration, the protocol mandates immediate cessation and glove replacement, preventing the solvent from acting as a carrier that drives the organophosphate through the skin barrier.

  • Step 5: Storage and Containment

    • Action: Seal the container securely. Store in a refrigerator (2°C - 8°C) under an inert atmosphere (5)[5].

    • Causality: Antiblaze V6 is hygroscopic; inert gas prevents moisture degradation of the deuterated standard, preserving its analytical integrity.

Safety Logic and Operational Workflow Diagram

G Start Start: Antiblaze V6-d16 Handling Hood Verify Fume Hood (Local Exhaust Ventilation) Start->Hood PPE Don PPE: EN 166 Goggles, Nomex Coat, Double Gloves (Nitrile/Neoprene) Hood->PPE State Chemical State? PPE->State Powder Solid Powder Handling (Gravimetric Transfer) State->Powder Pure Standard Solution Solvent Solution (Methanol) (Dilution & Aliquoting) State->Solution Stock Solution Static Use Anti-Static Tools Prevent Aerosolization Powder->Static Success Store at 2-8°C under Inert Gas Solution->Success Static->Success Spill Spill Occurs? Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Absorb Contain with Diatomaceous Earth Evacuate->Absorb Dispose Dispose as Halogenated Organic Waste Absorb->Dispose Success->Spill Monitor

Operational workflow and PPE logic tree for handling Antiblaze V6-d16.

Accidental Release & Disposal Logistics

  • Step 1: Evacuate and Isolate

    • Action: Immediately clear the area. If the spill involves methanol solutions, eliminate all ignition sources (4)[4].

  • Step 2: Containment

    • Action: Contain the spill and collect using a non-combustible absorbent material such as clay, diatomaceous earth, or vermiculite (2)[2].

    • Causality & Validation: Combustible absorbents (like paper towels or sawdust) can react unpredictably with halogenated compounds or ignite if flammable solvents are present. Validation: Visually confirm the use of inert, non-combustible absorbents before sweeping.

  • Step 3: Collection and Disposal

    • Action: Place the absorbed material in a suitable, sealable container. Dispose of it according to local/national regulations as halogenated organic waste. Material must not be allowed to enter the environment or drains (2)[2].

References

  • Safety Data Sheet - Version 5.0: Antiblaze V6, Toronto Research Chemicals.
  • Antiblaze V6 Solution (Solvent: Methanol)
  • Antiblaze V6 | CAS 38051-10-4, LookChem.
  • Antiblaze V6-d16 CAS, US Biological Life Sciences.
  • Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products, Environmental Science & Technology (NIH).

Sources

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